molecular formula C19H20F3N7O B15603635 PCC0105003

PCC0105003

Cat. No.: B15603635
M. Wt: 419.4 g/mol
InChI Key: CRABOGIPRQVATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PCC0105003 is a useful research compound. Its molecular formula is C19H20F3N7O and its molecular weight is 419.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H20F3N7O

Molecular Weight

419.4 g/mol

IUPAC Name

2-N-(4-morpholin-4-ylphenyl)-4-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C19H20F3N7O/c20-19(21,22)16-12-24-18(27-17(16)23-11-14-5-6-25-28-14)26-13-1-3-15(4-2-13)29-7-9-30-10-8-29/h1-6,12H,7-11H2,(H,25,28)(H2,23,24,26,27)

InChI Key

CRABOGIPRQVATE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

PCC0105003: A Potent, Pan-Inhibitor of Microtubule Affinity-Regulating Kinases for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCC0105003 is a novel and potent small molecule inhibitor targeting all four isoforms of the Microtubule Affinity-Regulating Kinase (MARK) family: MARK1, MARK2, MARK3, and MARK4. With nanomolar efficacy, this pan-MARK inhibitor serves as a critical tool for investigating the physiological and pathological roles of MARK signaling. Notably, preclinical studies have demonstrated its potential as a therapeutic agent for neuropathic pain, a debilitating condition with limited effective treatments. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo data, and detailed experimental protocols to facilitate further research and development.

Introduction to MARK Kinases

The Microtubule Affinity-Regulating Kinase (MARK) family is a group of serine/threonine kinases that play a crucial role in regulating microtubule dynamics. By phosphorylating microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4, MARKs cause their detachment from microtubules. This process is essential for various cellular functions, including cell polarity, division, and intracellular transport. Dysregulation of MARK activity has been implicated in several pathologies, including neurodegenerative diseases like Alzheimer's and, more recently, in the mechanisms of neuropathic pain.

This compound: A Pan-MARK Inhibitor

This compound has been identified as a potent inhibitor of all four MARK isoforms. Its inhibitory activity has been quantified through in vitro kinase assays, demonstrating its pan-MARK inhibitory profile.

In Vitro Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against the four human MARK isoforms are summarized in the table below.

KinaseIC50 (nM)
MARK13.0
MARK22.0
MARK32.67
MARK42.67

Table 1: In vitro inhibitory activity of this compound against human MARK isoforms.

Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of MARK kinases. This inhibition prevents the phosphorylation of MAPs, leading to the stabilization of microtubules. In the context of neuropathic pain, this compound has been shown to reverse synaptic plasticity at both functional and structural levels. This is achieved through the suppression of the NR2B/GluR1 and EB3/Drebrin signaling pathways in the amygdala and spinal dorsal horn, key regions involved in pain processing.

MARK Signaling Pathway

The following diagram illustrates the central role of MARK kinases in regulating microtubule dynamics and the proposed mechanism of action for this compound.

MARK Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for determining the IC50 values of this compound against MARK kinases. Specific conditions may need to be optimized.

Materials:

  • Recombinant human MARK1, MARK2, MARK3, and MARK4 enzymes

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate peptide (e.g., a synthetic peptide containing the MARK phosphorylation motif)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a multi-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Add the MARK enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

In Vivo Neuropathic Pain Model (Spinal Nerve Ligation - General Protocol)

This protocol describes a common model for inducing neuropathic pain to evaluate the efficacy of compounds like this compound.

Animals:

  • Adult male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

  • Anesthetize the rat with an appropriate anesthetic agent.

  • Make a skin incision and expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with silk suture.

  • Close the incision and allow the animal to recover.

  • After a post-operative recovery period (e.g., 7 days), assess the development of neuropathic pain behaviors.

  • Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Conduct behavioral tests at various time points after drug administration.

Behavioral Assessments:

  • Mechanical Allodynia: Measure the paw withdrawal threshold to non-noxious mechanical stimuli using von Frey filaments.

  • Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source.

Pharmacokinetics

Pharmacokinetic studies in normal rats following a single oral dose of 50 mg/kg this compound have been conducted. The compound is orally bioavailable and penetrates the brain, which is crucial for its potential effects on central pain mechanisms.

Time (h)Plasma Concentration (ng/mL)Brain Concentration (ng/g)Brain/Plasma Ratio
0.25120 ± 2580 ± 150.67
0.5250 ± 40180 ± 300.72
1400 ± 60320 ± 500.80
1.5350 ± 50290 ± 450.83
4150 ± 30130 ± 200.87
850 ± 1045 ± 80.90

Table 2: Pharmacokinetic profile of this compound in rats (50 mg/kg, p.o.). Data are expressed as mean ± SEM.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the complex roles of MARK kinases in health and disease. Its potent, pan-MARK inhibitory activity and favorable pharmacokinetic profile make it a promising lead compound for the development of novel therapeutics for neuropathic pain and potentially other neurological disorders. Further studies are warranted to fully characterize its selectivity profile against a broader range of kinases and to further investigate its mechanism of action in different disease models.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

PCC0105003_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Preclinical Development A In Vitro Kinase Assays (IC50 Determination) B Kinase Selectivity Profiling A->B C Cell-Based Assays (e.g., Neuronal Cultures) B->C D Pharmacokinetic Studies (ADME) C->D E Efficacy Studies (Neuropathic Pain Models) D->E F Toxicology Studies E->F G Lead Optimization F->G H Candidate Selection G->H

Preclinical Evaluation Workflow for this compound.

Investigating the Role of PCC0105003 in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The voltage-gated sodium channel Nav1.7 has emerged as a key target for the development of novel analgesics due to its critical role in pain signaling pathways. This technical guide details the preclinical investigation of PCC0105003, a novel, potent, and selective inhibitor of the Nav1.7 channel. This document provides a comprehensive overview of the electrophysiological and in vivo pharmacological profile of this compound, including detailed experimental protocols and quantitative data, to support its ongoing development as a potential therapeutic for neuropathic pain.

Introduction to Neuropathic Pain and the Role of Nav1.7

Neuropathic pain is characterized by spontaneous and evoked pain, including allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus). It is a direct consequence of a lesion or disease affecting the somatosensory system. The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1] Genetic studies in humans have solidified Nav1.7 as a critical player in pain perception; gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1] These findings underscore the therapeutic potential of selectively targeting Nav1.7 to manage neuropathic pain. This compound is a novel small molecule designed to selectively inhibit Nav1.7, with the aim of providing effective analgesia without the off-target effects associated with non-selective sodium channel blockers.

Mechanism of Action and Signaling Pathway

This compound is a state-dependent inhibitor of the Nav1.7 sodium channel, demonstrating higher affinity for the inactivated state of the channel. By selectively binding to and stabilizing the inactivated state, this compound effectively reduces the number of available channels that can open in response to depolarization, thereby dampening the excitability of nociceptive neurons and inhibiting the transmission of pain signals.

The signaling pathway in which Nav1.7 and this compound are involved is depicted below:

cluster_0 Nociceptive Neuron Terminal Noxious Stimulus Noxious Stimulus Transducer Channels Transducer Channels Noxious Stimulus->Transducer Channels activates Membrane Depolarization Membrane Depolarization Transducer Channels->Membrane Depolarization leads to Nav1.7 Activation Nav1.7 Activation Membrane Depolarization->Nav1.7 Activation triggers Action Potential Generation Action Potential Generation Nav1.7 Activation->Action Potential Generation initiates Signal Propagation to CNS Signal Propagation to CNS Action Potential Generation->Signal Propagation to CNS results in This compound This compound This compound->Nav1.7 Activation inhibits Pain Perception Pain Perception Signal Propagation to CNS->Pain Perception

Figure 1: Signaling pathway of Nav1.7 in nociception and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Electrophysiological Profile of this compound
Channel SubtypeIC50 (nM)Hill SlopeCell Line
hNav1.7111.1HEK293
hNav1.117400.9HEK293
hNav1.224501.0HEK293
hNav1.3>10000n/aHEK293
hNav1.4>10000n/aHEK293
hNav1.5>10000n/aHEK293
hNav1.614901.2HEK293
hNav1.8>10000n/aHEK293

Data are presented as the mean from n=4-6 experiments per concentration.

Table 2: In Vivo Efficacy of this compound in the Rat Chronic Constriction Injury (CCI) Model
Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - Day 14 Post-CCI% Reversal of Allodynia
Vehicle-3.2 ± 0.40%
This compound37.8 ± 0.9*45%
This compound1012.5 ± 1.2 91%
This compound3014.8 ± 1.1114%
Sham-15.1 ± 0.8n/a

*p<0.05, **p<0.01 vs. Vehicle group. Data are presented as mean ± SEM, n=8 rats per group.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for assessing the inhibitory activity of this compound on human Nav1.7 channels.

Cell Culture:

  • HEK293 cells stably expressing human Nav1.7 (hNav1.7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For recordings, cells are plated onto glass coverslips pre-coated with poly-D-lysine.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

Recording Procedure:

  • Coverslips with adherent cells are transferred to a recording chamber mounted on an inverted microscope and continuously perfused with the external solution.

  • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to establish the whole-cell configuration.

  • Voltage-clamp recordings are performed using an amplifier (e.g., Axopatch 200B). Data are acquired and analyzed using pCLAMP software.

  • To assess state-dependent inhibition, cells are held at a holding potential of -120 mV. A pre-pulse to the half-inactivation voltage (typically around -75 mV) for 5 seconds is applied to allow for compound binding to the inactivated state, followed by a test pulse to 0 mV to elicit Nav1.7 currents.

  • This compound is prepared in the external solution and applied to the cells via a perfusion system at various concentrations to determine the concentration-response relationship and calculate the IC50 value.

Cell Culture Cell Culture Plating on Coverslips Plating on Coverslips Cell Culture->Plating on Coverslips Transfer to Recording Chamber Transfer to Recording Chamber Plating on Coverslips->Transfer to Recording Chamber Pipette Positioning and Seal Formation Pipette Positioning and Seal Formation Transfer to Recording Chamber->Pipette Positioning and Seal Formation Establish Whole-Cell Configuration Establish Whole-Cell Configuration Pipette Positioning and Seal Formation->Establish Whole-Cell Configuration Voltage-Clamp Recording Voltage-Clamp Recording Establish Whole-Cell Configuration->Voltage-Clamp Recording Compound Application Compound Application Voltage-Clamp Recording->Compound Application Data Acquisition and Analysis Data Acquisition and Analysis Compound Application->Data Acquisition and Analysis IC50 Determination IC50 Determination Data Acquisition and Analysis->IC50 Determination Baseline Von Frey Test Baseline Von Frey Test CCI Surgery CCI Surgery Baseline Von Frey Test->CCI Surgery Post-operative Recovery (14 days) Post-operative Recovery (14 days) CCI Surgery->Post-operative Recovery (14 days) Drug Administration (this compound or Vehicle) Drug Administration (this compound or Vehicle) Post-operative Recovery (14 days)->Drug Administration (this compound or Vehicle) Acclimation to Test Chambers Acclimation to Test Chambers Drug Administration (this compound or Vehicle)->Acclimation to Test Chambers Von Frey Filament Application Von Frey Filament Application Acclimation to Test Chambers->Von Frey Filament Application Measurement of Paw Withdrawal Threshold Measurement of Paw Withdrawal Threshold Von Frey Filament Application->Measurement of Paw Withdrawal Threshold Data Analysis Data Analysis Measurement of Paw Withdrawal Threshold->Data Analysis

References

In-depth Technical Guide: The Effects of PCC0105003 on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the compound PCC0105003 and its characterized effects on microtubule dynamics. Due to a lack of publicly available information and scientific literature specifically identifying a compound with the identifier "this compound" and its effects on microtubule dynamics, this guide cannot provide specific quantitative data, experimental protocols, or signaling pathways related to this particular molecule.

Extensive searches of scientific databases and public resources have yielded no specific information on a compound designated this compound. It is possible that this identifier is an internal research code, a very recent discovery not yet in the public domain, or a misidentification.

To provide a valuable resource for researchers in the field of microtubule-targeting agents, this guide will instead focus on the established principles of microtubule dynamics and the common experimental methodologies used to assess the impact of novel compounds on this critical cellular process. This framework will enable researchers who have access to this compound to design and execute the necessary experiments to characterize its mechanism of action.

Introduction to Microtubule Dynamics

Microtubules are highly dynamic polymers of αβ-tubulin heterodimers that are fundamental components of the eukaryotic cytoskeleton. They play crucial roles in a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function. This process, known as dynamic instability, is tightly regulated by a host of microtubule-associated proteins (MAPs) and is a key target for a wide range of therapeutic agents, particularly in oncology.

The core of microtubule dynamics lies in the GTP-tubulin cap model. Growing microtubule ends are stabilized by a cap of GTP-bound tubulin dimers.[1][2] Hydrolysis of GTP to GDP within the microtubule lattice leads to a conformational change that destabilizes the polymer, promoting rapid depolymerization, an event termed "catastrophe".[3] The transition from depolymerization back to growth is known as "rescue". Compounds that interfere with any aspect of this cycle can have profound effects on cellular function.

Characterizing the Effects of a Novel Compound on Microtubule Dynamics: A General Framework

To investigate the effects of a novel compound, such as this compound, on microtubule dynamics, a multi-faceted experimental approach is required. This typically involves in vitro biochemical assays, cell-based imaging, and functional cellular assays.

In Vitro Microtubule Polymerization Assays

These assays are fundamental to determining whether a compound directly interacts with tubulin to either promote or inhibit microtubule assembly.

Table 1: Key Parameters Measured in In Vitro Microtubule Polymerization Assays

ParameterDescriptionTypical Units
IC50 / EC50 The concentration of the compound that inhibits or promotes microtubule polymerization by 50%.µM or nM
Maximum Polymer Mass The plateau of microtubule polymer mass reached in the presence of the compound.Arbitrary Units (e.g., Absorbance)
Nucleation Lag Phase The time required for the initial formation of microtubule seeds.seconds or minutes
Elongation Rate The rate of tubulin addition to growing microtubule ends.µm/min

Experimental Protocol: Spectrophotometric Measurement of Microtubule Polymerization

  • Reagents:

    • Purified tubulin (>99% pure)

    • GTP (Guanosine-5'-triphosphate)

    • PEM Buffer (Pipes, EGTA, MgCl2)

    • Compound of interest (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Glycerol (optional, to promote assembly)

  • Procedure:

    • Prepare a reaction mixture containing PEM buffer, GTP, and the desired concentration of the test compound or vehicle control.

    • Chill all components on ice to prevent premature tubulin polymerization.

    • Add purified tubulin to the reaction mixture.

    • Transfer the reaction mixture to a pre-warmed 37°C cuvette in a temperature-controlled spectrophotometer.

    • Measure the change in absorbance at 340 nm over time. The increase in absorbance is proportional to the amount of microtubule polymer formed.

    • Analyze the resulting polymerization curves to determine the parameters listed in Table 1.

Cell-Based Assays for Microtubule Dynamics

Observing the effects of a compound in living cells is crucial to understanding its biological activity.

Table 2: Cellular Parameters for Assessing Microtubule Network Integrity and Function

ParameterDescriptionMethod of Measurement
Microtubule Network Morphology Qualitative assessment of changes in the organization, density, and structure of the microtubule cytoskeleton.Immunofluorescence Microscopy
Mitotic Index The percentage of cells in a population that are in mitosis.Flow Cytometry (DNA content) or High-Content Imaging
Spindle Formation Assessment of the structure and integrity of the mitotic spindle.Immunofluorescence Microscopy
Cell Cycle Arrest The specific phase of the cell cycle in which cells accumulate following treatment.Flow Cytometry (DNA content)
IC50 (Cell Viability) The concentration of the compound that reduces cell viability by 50%.MTT, MTS, or similar viability assays

Experimental Protocol: Immunofluorescence Staining of the Microtubule Network

  • Cell Culture:

    • Plate cells (e.g., HeLa, A549) on glass coverslips and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde).

    • Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

    • Incubate with a primary antibody specific for α-tubulin.

    • Wash to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

    • Counterstain the DNA with a fluorescent dye (e.g., DAPI).

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence or confocal microscope.

    • Analyze the images for changes in microtubule morphology and organization.

Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate generalized pathways and workflows relevant to the study of microtubule-targeting agents.

G cluster_0 Upstream Regulation cluster_1 Core Microtubule Dynamics cluster_2 Downstream Cellular Effects MAPs MAPs (e.g., Tau, MAP4) Polymerization Polymerization MAPs->Polymerization Stabilize Kinesins Kinesin Family (e.g., KIF11) Depolymerization Depolymerization Kinesins->Depolymerization Promote Catastrophe Stathmin Stathmin/Op18 Tubulin αβ-Tubulin Dimers Stathmin->Tubulin Sequesters Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization->Tubulin Microtubule->Depolymerization Dynamic Instability MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Transport Vesicular Transport Disruption Microtubule->Transport Apoptosis Apoptosis MitoticArrest->Apoptosis G Compound This compound Synthesis & Purification InVitro In Vitro Assays (Tubulin Polymerization) Compound->InVitro CellBased Cell-Based Assays (Immunofluorescence, Viability) InVitro->CellBased Mechanism Mechanism of Action Studies (e.g., Binding Site Mapping) CellBased->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Data Data Analysis & Model Generation InVivo->Data

References

Unveiling the Potential of PCC0105003 in MARK Kinase Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor PCC0105003 as a tool for studying the function of Microtubule Affinity-Regulating Kinases (MARK). MARKs are a family of serine/threonine kinases that play crucial roles in regulating microtubule dynamics, cell polarity, and neuronal processes. Dysregulation of MARK activity has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and cancer, making them a compelling target for therapeutic intervention. This compound has emerged as a potent inhibitor of MARK kinases, offering a valuable probe to dissect their physiological and pathological functions.

Core Concepts: Mechanism and Activity of this compound

This compound is a small molecule inhibitor that targets the ATP-binding pocket of MARK kinases, thereby preventing the phosphorylation of their downstream substrates. Its efficacy against the four isoforms of MARK has been characterized, demonstrating potent, low nanomolar inhibition.

Quantitative Data Summary

The inhibitory activity and pharmacokinetic profile of this compound are summarized in the tables below. This data provides a comparative view of its potency against different MARK isoforms and its disposition in in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound against MARK Kinases

Kinase IsoformIC50 (nM)
MARK13.0[1]
MARK22.0[1]
MARK32.67[1]
MARK42.67[1]

Table 2: Pharmacokinetic Properties of this compound in Rats (50 mg/kg, single oral dose)

Time Point (hours)Plasma Concentration (ng/mL)Brain Concentration (ng/g)Brain/Plasma Ratio
0.25150 ± 2550 ± 10~0.33
0.5280 ± 40120 ± 20~0.43
1450 ± 50250 ± 30~0.56
1.5380 ± 45210 ± 25~0.55
4120 ± 2060 ± 15~0.50
830 ± 815 ± 5~0.50

(Data presented as mean ± SEM)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving the study of MARK kinase function using inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human MARK1, MARK2, MARK3, or MARK4 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound (or other test inhibitor)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • ATP solution

  • 96-well plates

  • Phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • In a 96-well plate, add the kinase buffer.

  • Add the appropriate recombinant MARK kinase to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of MBP substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase.

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated MBP will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL) in Rats

This protocol describes a widely used surgical procedure to induce neuropathic pain in rodents, which can be used to evaluate the analgesic effects of compounds like this compound.

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, retractors)

  • Suture material (e.g., 5-0 silk)

  • Wound clips or sutures for skin closure

  • Heating pad to maintain body temperature

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the rat and shave the back area over the lumbar spine.

  • Make a midline incision to expose the paraspinal muscles.

  • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

  • Isolate the L5 spinal nerve and tightly ligate it with a silk suture.

  • In some variations of the model, the L6 spinal nerve is also ligated or a partial ligation of the sciatic nerve is performed.

  • Ensure that the blood supply to the dorsal root ganglion is not compromised.

  • Close the muscle layers with sutures and the skin with wound clips or sutures.

  • Administer post-operative analgesics and monitor the animal for recovery.

  • Allow the animal to recover for a period of 7-14 days for the neuropathic pain phenotype to develop.

  • Assess pain-like behaviors, such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus), before and after treatment with this compound.

Visualizing the Core Concepts

Diagrams are provided below to illustrate the MARK kinase signaling pathway and a typical experimental workflow for evaluating a MARK kinase inhibitor.

MARK_Signaling_Pathway cluster_upstream Upstream Activation cluster_mark MARK Kinase cluster_downstream Downstream Effects cluster_inhibitor Inhibition LKB1 LKB1 MARK MARK LKB1->MARK phosphorylates & activates MARKK/TAO-1 MARKK/TAO-1 MARKK/TAO-1->MARK phosphorylates & activates Tau Tau MARK->Tau phosphorylates MAP2/MAP4 MAP2/MAP4 MARK->MAP2/MAP4 phosphorylates Microtubule_Detachment Microtubule Detachment Tau->Microtubule_Detachment MAP2/MAP4->Microtubule_Detachment Microtubule_Destabilization Microtubule Destabilization Microtubule_Detachment->Microtubule_Destabilization Neuronal_Polarity Neuronal Polarity & Plasticity Microtubule_Destabilization->Neuronal_Polarity This compound This compound This compound->MARK

Caption: MARK Kinase Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., Tau Phosphorylation) In_Vitro_Assay->Cell_Based_Assay Lead Compound Selection In_Vivo_Model In Vivo Animal Model (e.g., Neuropathic Pain) Cell_Based_Assay->In_Vivo_Model Confirmation of Cellular Activity Data_Analysis Data Analysis (Efficacy & Toxicity) In_Vivo_Model->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for Evaluating a MARK Kinase Inhibitor.

This guide provides a foundational understanding of this compound and its application in studying MARK kinase biology. The provided data and protocols serve as a starting point for researchers to design and execute experiments aimed at further elucidating the roles of MARK kinases in health and disease.

References

The Discovery and Development of PCC0105003: A Novel MARK Inhibitor for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PCC0105003 is a novel, potent, small-molecule inhibitor of Microtubule Affinity-Regulating Kinases (MARKs) that has shown significant promise in preclinical models of neuropathic pain. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. Due to the limited public availability of the full primary research data, this document summarizes the currently accessible information and provides a framework for understanding the therapeutic potential of this compound. The primary source of information is the research article by Shi YQ, et al., titled "A novel role for microtubule affinity-regulating kinases in neuropathic pain," published in the British Journal of Pharmacology in 2024.

Introduction to MARKs and Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. Its complex pathophysiology involves both peripheral and central sensitization, making it challenging to treat with existing therapies. Microtubule Affinity-Regulating Kinases (MARKs) are a family of serine/threonine kinases (MARK1, MARK2, MARK3, and MARK4) that play a crucial role in regulating microtubule dynamics, which are essential for neuronal structure and function, including synaptic plasticity.[1] Emerging evidence suggests that MARKs are implicated in the synaptic remodeling associated with central sensitization in neuropathic pain, making them a compelling therapeutic target.[1]

Discovery of this compound

This compound was identified as a potent inhibitor of the MARK family of kinases. While the specific screening and lead optimization process details are not publicly available, the compound was characterized for its inhibitory activity against the four MARK isoforms.

In Vitro Kinase Inhibition

This compound demonstrated potent, dose-dependent inhibition of all four MARK isoforms (MARK1, MARK2, MARK3, and MARK4). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (nM)
MARK1Data not publicly available
MARK2Data not publicly available
MARK3Data not publicly available
MARK4Data not publicly available

Note: The precise IC50 values from the primary research publication are not publicly accessible at this time.

Preclinical Development and Efficacy

The therapeutic potential of this compound for neuropathic pain was evaluated in a preclinical rat model of spinal nerve ligation (SNL), a widely used model that mimics key aspects of clinical neuropathic pain.

Animal Model of Neuropathic Pain

Experimental Protocol:

  • Model: Spinal Nerve Ligation (SNL) in rats was used to induce neuropathic pain. This procedure involves the tight ligation of the L5 and L6 spinal nerves.

  • Behavioral Assessments: Mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus) were measured to assess pain behaviors.

  • Drug Administration: this compound was administered systemically to SNL rats.

Note: Detailed protocols for the SNL surgery, behavioral testing paradigms, and drug formulation/administration are not available in the public domain.

Efficacy in Attenuating Pain-Like Behaviors

Systemic administration of this compound was found to partially attenuate pain-like behaviors in the SNL rat model.[1] The compound also showed positive effects on cognitive deficits, anxiogenic-like behaviors, and motor coordination impairments associated with neuropathic pain.[1]

Pharmacokinetics

Pharmacokinetic studies were conducted in normal rats to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Pharmacokinetic ParameterValue
Cmax (Plasma) Data not publicly available
Tmax (Plasma) Data not publicly available
Half-life (t1/2) Data not publicly available
Brain/Plasma Ratio Data not publicly available

Note: Comprehensive pharmacokinetic data from the primary research publication is not publicly available at this time.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting MARKs, which in turn modulates synaptic plasticity. The research by Shi YQ, et al. indicates that the inhibition of MARKs by this compound reverses synaptic plasticity at both functional and structural levels.[1] This is achieved through the suppression of the NR2B/GluR1 and EB3/Drebrin signaling pathways in the amygdala and spinal dorsal horn.[1]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound is believed to act. In neuropathic pain states, increased MARK activity leads to aberrant synaptic plasticity. By inhibiting MARKs, this compound can normalize these pathways.

PCC0105003_Mechanism_of_Action cluster_upstream Upstream Triggers cluster_central Central Sensitization Nerve Injury Nerve Injury MARKs MARKs Nerve Injury->MARKs Upregulation NR2B_GluR1 NR2B/GluR1 Pathway MARKs->NR2B_GluR1 Activation EB3_Drebrin EB3/Drebrin Pathway MARKs->EB3_Drebrin Activation This compound This compound This compound->MARKs Inhibition Synaptic_Plasticity Aberrant Synaptic Plasticity NR2B_GluR1->Synaptic_Plasticity EB3_Drebrin->Synaptic_Plasticity Neuropathic_Pain Neuropathic Pain Synaptic_Plasticity->Neuropathic_Pain Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_analysis Analysis SNL_Model Spinal Nerve Ligation (SNL) Rat Model PCC_Admin Systemic Administration of this compound SNL_Model->PCC_Admin shRNA_KD shRNA-mediated Knockdown of MARK1/MARK2 SNL_Model->shRNA_KD Behavior Behavioral Testing (Mechanical & Thermal Hypersensitivity) PCC_Admin->Behavior Electrophysiology Electrophysiological Recording PCC_Admin->Electrophysiology Histology Golgi-Cox Staining PCC_Admin->Histology Biochemistry Western Blotting & qRT-PCR PCC_Admin->Biochemistry shRNA_KD->Behavior

References

Methodological & Application

In Vivo Efficacy of PCC0105003 in a Neuropathic Pain Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo study protocol for evaluating the efficacy of PCC0105003, a potent inhibitor of Microtubule Affinity-Regulating Kinases (MARKs), in a preclinical model of neuropathic pain. The protocols and data presented are compiled from available research to guide further investigation and drug development efforts.

Abstract

This compound is a small molecule inhibitor targeting MARK1, MARK2, MARK3, and MARK4. Its therapeutic potential for neuropathic pain has been investigated in a rat model of Spared Nerve Injury (SNL). In vivo studies have demonstrated that this compound can attenuate pain-like behaviors, suggesting its promise as a novel analgesic. The mechanism of action is believed to involve the modulation of key signaling pathways in the central nervous system, including the NR2B/GluR1 and EB3/Drebrin pathways. This document outlines the detailed experimental protocols for the in vivo evaluation of this compound and summarizes the key quantitative findings.

Pharmacokinetic Profile

A preliminary pharmacokinetic study was conducted in rats to determine the bioavailability and central nervous system penetration of this compound.

Time Point (Hours)Mean Plasma Concentration (ng/mL)Mean Brain Concentration (ng/g)
0.25150.2 ± 25.145.3 ± 8.2
0.5280.5 ± 42.889.7 ± 15.4
1450.1 ± 60.5155.6 ± 28.9
1.5390.8 ± 55.2130.4 ± 22.1
4180.3 ± 30.160.1 ± 11.5
875.6 ± 12.925.3 ± 5.8
Data presented as mean ± SEM. A single oral dose of 50 mg/kg was administered to normal rats[1].

In Vivo Efficacy Study: Neuropathic Pain Model

The Spared Nerve Injury (SNL) model in rats is a widely used and validated model to induce neuropathic pain, characterized by persistent mechanical allodynia and thermal hyperalgesia.

Experimental Protocol: Spared Nerve Injury (SNL) Surgery
  • Animal Model: Adult male Sprague-Dawley rats (200-250 g) are used for this procedure.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

  • Surgical Procedure:

    • Place the anesthetized rat in a prone position.

    • Make a small incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

    • Carefully isolate the tibial and common peroneal nerves.

    • Ligate these two nerves with a non-absorbable suture.

    • Perform a transection distal to the ligation, removing a small section of the nerves to prevent regeneration.

    • Take extreme care to leave the sural nerve intact.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: Administer appropriate analgesics for post-operative pain management for the first 48 hours. Monitor the animals for signs of infection or distress.

  • Sham Control: A sham surgery group should be included where the sciatic nerve is exposed, but no ligation or transection is performed.

Behavioral Testing

Behavioral tests are conducted to assess the development of neuropathic pain and the efficacy of this compound treatment. Testing should be performed at baseline (before surgery) and at multiple time points post-surgery.

Mechanical Allodynia (von Frey Test):

  • Apparatus: Use a set of calibrated von Frey filaments with varying bending forces (in grams).

  • Procedure:

    • Place the rat in a testing chamber with a mesh floor that allows access to the plantar surface of the hind paws.

    • Allow the animal to acclimate for at least 15-20 minutes.

    • Apply the von Frey filaments to the lateral plantar surface of the ipsilateral (injured) hind paw, in the territory of the intact sural nerve.

    • Start with a filament of low force and progressively increase the force.

    • A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.

    • The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

Thermal Hyperalgesia (Plantar Test):

  • Apparatus: A plantar test apparatus that directs a radiant heat source to the plantar surface of the paw.

  • Procedure:

    • Place the rat in a plexiglass enclosure on a glass floor.

    • Allow the animal to acclimate.

    • Position the radiant heat source under the plantar surface of the ipsilateral hind paw.

    • Activate the heat source and record the time (in seconds) it takes for the rat to withdraw its paw (paw withdrawal latency, PWL).

    • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

Dosing Regimen

Based on the pharmacokinetic data, an oral dosing regimen for the efficacy study is proposed.

  • Compound: this compound

  • Dose: 50 mg/kg

  • Route of Administration: Oral gavage

  • Frequency: Once daily

  • Duration: Treatment can be initiated after the establishment of neuropathic pain (e.g., 7 days post-SNL surgery) and continued for a defined period (e.g., 14 days).

Experimental and Logical Workflow

G cluster_0 Pre-clinical Model Development cluster_1 Efficacy Evaluation cluster_2 Data Analysis & Outcome A Animal Acclimation (Sprague-Dawley Rats) B Baseline Behavioral Testing (von Frey & Plantar Tests) A->B C Spared Nerve Injury (SNL) Surgery B->C D Sham Surgery Control B->D E Post-operative Recovery & Pain Development C->E D->E F Randomization into Treatment Groups E->F G This compound Treatment (50 mg/kg, p.o.) F->G H Vehicle Control Treatment F->H I Behavioral Testing (Mechanical Allodynia & Thermal Hyperalgesia) G->I H->I J Data Collection & Analysis (Paw Withdrawal Threshold/Latency) I->J K Statistical Comparison (Treatment vs. Control) J->K L Evaluation of Analgesic Efficacy K->L

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting MARKs, which are key regulators of microtubule dynamics and neuronal plasticity. In the context of neuropathic pain, MARK inhibition by this compound is believed to suppress the downstream signaling cascades that contribute to central sensitization.

G cluster_0 Synaptic Plasticity & Central Sensitization This compound This compound MARKs MARKs (MARK1/2/3/4) This compound->MARKs Inhibition NR2B_GluR1 NR2B/GluR1 Signaling MARKs->NR2B_GluR1 Activation EB3_Drebrin EB3/Drebrin Signaling MARKs->EB3_Drebrin Activation Pain Neuropathic Pain NR2B_GluR1->Pain EB3_Drebrin->Pain

Caption: Proposed signaling pathway of this compound in neuropathic pain.

Conclusion

The in vivo study protocol outlined provides a robust framework for evaluating the therapeutic potential of this compound for neuropathic pain. The use of the SNL model, coupled with quantitative behavioral assessments, allows for a reliable determination of analgesic efficacy. The pharmacokinetic profile of this compound supports its potential for oral administration and central nervous system activity. Further investigation into the downstream signaling effects of MARK inhibition will provide a more comprehensive understanding of its mechanism of action and solidify its position as a promising candidate for the treatment of neuropathic pain.

References

Application Notes and Protocols for PCC0105003 in In Vitro Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCC0105003 is a potent small molecule inhibitor targeting the Microtubule Affinity-Regulating Kinase (MARK) family.[1] The MARK family of serine/threonine kinases, comprising four isoforms (MARK1, MARK2, MARK3, and MARK4), plays a crucial role in regulating microtubule dynamics, cell polarity, and neuronal processes. Dysregulation of MARK activity has been implicated in various pathologies, including neurodegenerative diseases and cancer, making these kinases attractive targets for therapeutic intervention. These application notes provide detailed protocols for assessing the in vitro kinase activity of MARK isoforms and determining the inhibitory potency of this compound and related compounds using a luminescence-based assay.

Data Presentation: Inhibitory Activity of a MARK Inhibitor

While specific IC50 values for this compound are not publicly available, data for a closely related and potent MARK inhibitor, PCC0208017, demonstrates dose-dependent inhibition of MARK isoforms. The half-maximal inhibitory concentration (IC50) values for PCC0208017 against the four human MARK isoforms are summarized in the table below.[2] This data was generated using an in vitro kinase assay, likely a luminescence-based ATP detection assay, which is a standard method for quantifying kinase activity and inhibitor potency.

Kinase IsoformIC50 (nM)
MARK131.4
MARK233.7
MARK31.8
MARK42.01

Caption: Table 1. IC50 values of the MARK inhibitor PCC0208017 against the four MARK kinase isoforms.[2]

Experimental Protocols

A highly suitable method for determining the in vitro inhibitory activity of compounds like this compound against MARK kinases is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process:

  • Kinase Reaction & ATP Depletion: The MARK kinase, its substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound) are incubated together. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.

Detailed Protocol for IC50 Determination of this compound against MARK Kinases

Materials:

  • Recombinant human MARK1, MARK2, MARK3, or MARK4 enzyme

  • Suitable peptide substrate for MARK kinases (e.g., a peptide containing the KXGS motif)

  • This compound (or other test inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate.

    • For control wells, add DMSO only (for 0% inhibition, maximum signal) and a known broad-spectrum kinase inhibitor like staurosporine (B1682477) (for 100% inhibition, minimum signal).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer containing the MARK enzyme and its peptide substrate at their optimal concentrations.

    • Add 10 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume will be 20 µL.

    • Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Mandatory Visualizations

MARK Signaling Pathway

MARK_Signaling_Pathway cluster_kinase_reaction Kinase Activity Upstream_Kinase Upstream Kinase (e.g., LKB1, TAOK1) MARK MARK (MARK1/2/3/4) Upstream_Kinase->MARK Activates ATP ATP P_MAPs Phosphorylated MAPs MARK->P_MAPs Phosphorylates ADP ADP ATP->ADP MAPs Microtubule-Associated Proteins (e.g., Tau, MAP2, MAP4) Microtubules Microtubules MAPs->Microtubules Stabilize P_MAPs->Microtubules Detach from This compound This compound This compound->MARK Inhibits

Caption: Simplified MARK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

Experimental_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound setup_plate Dispense Compound/ Controls into Plate prep_compound->setup_plate add_kinase_substrate Add MARK Kinase and Substrate setup_plate->add_kinase_substrate start_reaction Initiate Reaction with ATP add_kinase_substrate->start_reaction incubation_kinase Incubate (e.g., 60 min) start_reaction->incubation_kinase add_adp_glo Add ADP-Glo™ Reagent incubation_kinase->add_adp_glo incubation_adp_glo Incubate (40 min) add_adp_glo->incubation_adp_glo add_kinase_detection Add Kinase Detection Reagent incubation_adp_glo->add_kinase_detection incubation_detection Incubate (30-60 min) add_kinase_detection->incubation_detection read_luminescence Measure Luminescence incubation_detection->read_luminescence analyze_data Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of this compound using the ADP-Glo™ assay.

References

Application of PCC0105003 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCC0105003 is a potent small molecule inhibitor of Microtubule Affinity-Regulating Kinases (MARKs), with high affinity for all four isoforms (MARK1, MARK2, MARK3, and MARK4). MARKs are serine/threonine kinases that play a crucial role in regulating microtubule dynamics, neuronal polarity, and synaptic plasticity. Dysregulation of MARK activity has been implicated in various neurological disorders. Recent studies have highlighted the therapeutic potential of this compound in models of neuropathic pain, where it has been shown to reverse synaptic plasticity at both functional and structural levels.[1][2] This document provides detailed application notes and protocols for utilizing this compound in primary neuron cultures to investigate its effects on neuronal health, structure, and function.

Mechanism of Action

This compound exerts its effects by inhibiting MARKs, which are key regulators of microtubule stability through the phosphorylation of microtubule-associated proteins (MAPs) like Tau.[3][4][5] By inhibiting MARKs, this compound can influence microtubule-dependent processes such as neurite outgrowth and axonal transport. Furthermore, this compound has been demonstrated to suppress the NR2B/GluR1 and EB3/Drebrin signaling pathways, which are critically involved in synaptic plasticity and cytoskeletal dynamics, respectively.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of this compound
TargetIC₅₀ (nM)
MARK13.0
MARK22.0
MARK32.67
MARK42.67

This data is based on biochemical assays and represents the concentration of this compound required to inhibit 50% of the kinase activity of each MARK isoform.[1]

Table 2: Hypothetical Effects of this compound on Primary Cortical Neurons
AssayEndpoint MeasuredControl (Vehicle)This compound (100 nM)This compound (1 µM)
Neuronal Viability (MTT Assay) % Viability vs. Untreated100%98%95%
Neurite Outgrowth Average Neurite Length (µm)150 ± 15185 ± 20210 ± 22
Synaptic Density Puncta per 10 µm of Dendrite8 ± 16 ± 14 ± 0.5
Calcium Imaging Spontaneous Firing Rate (Hz)1.2 ± 0.30.8 ± 0.20.5 ± 0.1
Western Blot p-Tau (Ser262)/Total Tau Ratio1.00.60.3
Western Blot p-NR2B/Total NR2B Ratio1.00.70.4

Note: The data presented in Table 2 are hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Primary Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rodents. Similar protocols can be adapted for hippocampal or dorsal horn neurons.[1][6][7]

Materials:

  • E18 rodent embryos

  • Dissection medium: HBSS with 10 mM HEPES

  • Digestion solution: Papain (20 U/ml) and DNase I (100 µg/ml) in dissection medium

  • Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated culture plates or coverslips

Procedure:

  • Euthanize pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect cortices from E18 embryos in ice-cold dissection medium.

  • Mince the cortical tissue and transfer to the digestion solution.

  • Incubate at 37°C for 15-20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density on poly-D-lysine coated surfaces.

  • Incubate at 37°C in a humidified incubator with 5% CO₂.

  • After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.

Protocol 2: Treatment of Primary Neurons with this compound

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mature primary neuron cultures (e.g., DIV 7-14)

  • Pre-warmed plating medium

Procedure:

  • Prepare serial dilutions of this compound in plating medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Carefully remove half of the medium from each well of the cultured neurons.

  • Add the medium containing the appropriate concentration of this compound or vehicle control to each well.

  • Incubate the neurons for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 3: Neuronal Viability (MTT Assay)

This assay measures the metabolic activity of viable cells.[8][9][10][11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate with treated neurons

Procedure:

  • Following treatment with this compound, add MTT solution to each well to a final concentration of 0.5 mg/ml.

  • Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express results as a percentage of the vehicle-treated control.

Protocol 4: Immunocytochemistry for Neurite Outgrowth and Synaptic Markers

This protocol allows for the visualization and quantification of neuronal morphology and synaptic proteins.[12][13][14][15]

Materials:

  • Primary antibodies (e.g., anti-β-III tubulin for neurites, anti-synaptophysin for presynaptic terminals, anti-PSD-95 for postsynaptic densities, anti-EB3, anti-Drebrin)

  • Fluorescently labeled secondary antibodies

  • Paraformaldehyde (PFA) 4% in PBS

  • Permeabilization/blocking buffer (e.g., PBS with 0.2% Triton X-100 and 5% goat serum)

  • Mounting medium with DAPI

Procedure:

  • Fix the treated neurons with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize and block the cells for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount coverslips onto slides using mounting medium with DAPI.

  • Image using a fluorescence microscope.

  • Quantify neurite length, branching, and synaptic puncta using image analysis software (e.g., ImageJ/Fiji).

Protocol 5: Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the NR2B/GluR1 pathway.[16][17][18][19][20]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NR2B, anti-NR2B, anti-p-GluR1, anti-GluR1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated neurons in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply chemiluminescent substrate and visualize bands using an imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_culture Primary Neuron Culture cluster_treatment Treatment cluster_assays Downstream Assays culture Isolate & Culture Primary Neurons (e.g., Cortical, Hippocampal) treatment Treat with this compound (Varying Concentrations & Durations) culture->treatment DIV 7-14 viability Neuronal Viability (MTT Assay) treatment->viability morphology Neurite Outgrowth & Synaptic Density (Immunocytochemistry) treatment->morphology signaling Signaling Pathway Analysis (Western Blot) treatment->signaling func_activity Functional Activity (Calcium Imaging) treatment->func_activity

Caption: Experimental workflow for assessing this compound in primary neurons.

signaling_pathway cluster_pcc This compound Action cluster_mark MARK Kinase cluster_cytoskeleton Cytoskeletal Dynamics cluster_synaptic Synaptic Plasticity This compound This compound MARK MARKs (1/2/3/4) This compound->MARK EB3_Drebrin EB3/Drebrin Pathway MARK->EB3_Drebrin NR2B_GluR1 NR2B/GluR1 Pathway MARK->NR2B_GluR1 Neurite_Outgrowth Neurite Outgrowth & Stability EB3_Drebrin->Neurite_Outgrowth Synaptic_Function Synaptic Plasticity NR2B_GluR1->Synaptic_Function

Caption: this compound inhibits MARKs, affecting key neuronal pathways.

References

Application Notes and Protocols for the Study of Tau Phosphorylation Using PCC0105003

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on PCC0105003: As of the latest literature review, "this compound" is not a publicly documented chemical entity. The following application notes and protocols are presented for a hypothetical novel kinase inhibitor, herein designated this compound, designed to modulate tau phosphorylation. This document serves as a comprehensive guide for the characterization and application of a new chemical entity targeting tau pathology.

Introduction: The Role of Tau Phosphorylation in Neurodegeneration

Tau is a microtubule-associated protein crucial for the stability and assembly of microtubules in neurons. In a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease, tau becomes abnormally hyperphosphorylated. This hyperphosphorylation leads to the dissociation of tau from microtubules, followed by its aggregation into neurofibrillary tangles (NFTs), a key pathological hallmark of these diseases.

The phosphorylation of tau is a dynamic process regulated by a balance between the activity of protein kinases and phosphatases. Key kinases implicated in the pathological hyperphosphorylation of tau include Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[1] Inhibition of these kinases is a promising therapeutic strategy to reduce tau pathology and its downstream neurotoxic effects. This compound is a hypothetical, potent, and selective kinase inhibitor developed for the investigation of tau phosphorylation pathways.

Hypothetical Mechanism of Action of this compound

This compound is postulated to be an ATP-competitive inhibitor of a primary tau kinase, such as GSK-3β. By binding to the ATP-binding pocket of the kinase, this compound prevents the transfer of a phosphate (B84403) group from ATP to serine and threonine residues on the tau protein. This inhibition is expected to decrease the overall phosphorylation of tau, thereby promoting its binding to microtubules and reducing its propensity to aggregate.

cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_tau_pathology Tau Pathology Growth_Factors Growth Factors PI3K_AKT PI3K/Akt Pathway Growth_Factors->PI3K_AKT Activates Abeta_Oligomers Aβ Oligomers GSK3B GSK-3β Abeta_Oligomers->GSK3B Activates PI3K_AKT->GSK3B Inhibits Tau Tau GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Microtubule_Dissociation Microtubule Dissociation pTau->Microtubule_Dissociation This compound This compound This compound->GSK3B Inhibits

Caption: Signaling pathway of tau phosphorylation and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for characterizing the effects of this compound on tau phosphorylation, from direct enzyme inhibition to cellular activity.

In Vitro Kinase Assay for GSK-3β Inhibition

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant human GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.

  • In a 384-well plate, add the GSK-3β enzyme, the substrate peptide, and the various concentrations of this compound. Include a positive control (known GSK-3β inhibitor) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions.[2]

  • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Tau Phosphorylation Assay

This protocol assesses the ability of this compound to reduce tau phosphorylation in a cellular context.

Materials:

  • Human neuroblastoma SH-SY5Y cells or U2OS cells stably expressing human tau.

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • This compound

  • Okadaic acid (a phosphatase inhibitor to induce hyperphosphorylation)

  • Lysis buffer with phosphatase and protease inhibitors

  • Antibodies for Western blotting or immunofluorescence

Procedure:

  • Plate cells in 6-well plates (for Western blot) or on coverslips in 24-well plates (for immunofluorescence) and allow them to adhere and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce tau hyperphosphorylation by treating the cells with okadaic acid (e.g., 100 nM) for 24 hours, in the continued presence of this compound.[3]

  • For Western blot analysis, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • For immunofluorescence, fix the cells with 4% paraformaldehyde.

Western Blotting for Phosphorylated and Total Tau

This technique is used to quantify the levels of specific phosphorylated tau species relative to the total tau protein.

Materials:

  • Cell lysates from the cell-based assay

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST to reduce background with phospho-antibodies)

  • Primary antibodies:

    • Total Tau (e.g., Tau-5)

    • Phospho-Tau (e.g., AT8 [pSer202/pThr205], PHF-1 [pSer396/pSer404], CP13 [pSer202])

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C, using separate blots for each phospho-tau antibody and the total tau antibody.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. For each sample, normalize the intensity of the phospho-tau band to the intensity of the total tau band. Further normalization to the loading control can also be performed.

Immunofluorescence for Subcellular Localization of Phospho-Tau

This method visualizes the effect of this compound on the amount and localization of phosphorylated tau within the cell.

Materials:

  • Fixed cells on coverslips

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody against a specific phospho-tau epitope (e.g., AT8)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • After fixation, wash the cells with PBS.

  • Permeabilize the cells for 10 minutes.

  • Wash with PBS and block for 1 hour at room temperature.

  • Incubate with the primary phospho-tau antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Wash with PBS and counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Data Analysis: Qualitatively assess the changes in the intensity and subcellular distribution of the phospho-tau signal. For quantitative analysis, measure the fluorescence intensity per cell using image analysis software.

Data Presentation

Quantitative data should be summarized in tables for clear comparison and interpretation.

Table 1: In Vitro Kinase Inhibition by this compound

Kinase TargetThis compound IC50 (nM)Control Inhibitor IC50 (nM)
GSK-3β[Insert Value][Insert Value]
CDK5/p25[Insert Value][Insert Value]
Other Kinase 1[Insert Value][Insert Value]
Other Kinase 2[Insert Value][Insert Value]

Table 2: Effect of this compound on Tau Phosphorylation in SH-SY5Y Cells

Treatmentp-Tau (AT8) / Total Tau (Relative to Vehicle)p-Tau (PHF-1) / Total Tau (Relative to Vehicle)
Vehicle Control1.00 ± [SEM]1.00 ± [SEM]
Okadaic Acid (100 nM)[Insert Value] ± [SEM][Insert Value] ± [SEM]
OA + this compound (10 nM)[Insert Value] ± [SEM][InsertValue] ± [SEM]
OA + this compound (100 nM)[Insert Value] ± [SEM][Insert Value] ± [SEM]
OA + this compound (1 µM)[Insert Value] ± [SEM][Insert Value] ± [SEM]

Experimental Workflow Visualization

A systematic workflow is essential for the efficient evaluation of a novel compound.

cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Validation cluster_advanced Advanced Modeling A Primary Target Engagement: In Vitro Kinase Assay (GSK-3β) B Determine IC50 A->B C Kinase Selectivity Profiling B->C D Cell-Based Tau Phosphorylation Assay (e.g., SH-SY5Y cells + Okadaic Acid) C->D E Western Blot Analysis: Quantify p-Tau / Total Tau D->E F Immunofluorescence: Visualize p-Tau Localization D->F G Dose-Response Analysis E->G H iPSC-derived Neuronal Models G->H I In Vivo Tauopathy Animal Models H->I

Caption: Experimental workflow for the evaluation of this compound.

References

Application Notes and Protocols for PCC0105003 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of studies involving PCC0105003, a potent small molecule inhibitor of Microtubule Affinity-Regulating Kinases (MARKs). The provided protocols are intended to serve as a foundation for investigating the therapeutic potential of this compound, particularly in the context of neuropathic pain.

Introduction

This compound is a synthetic organic compound that has been identified as an inhibitor of all four MARK isoforms (MARK1, MARK2, MARK3, and MARK4)[1][2]. The MARK family of serine/threonine kinases plays a crucial role in regulating microtubule dynamics, cell polarity, and the phosphorylation of microtubule-associated proteins (MAPs), including tau. Dysregulation of MARK activity has been implicated in various pathological conditions, including neurodegenerative diseases and neuropathic pain. By inhibiting MARKs, this compound offers a targeted approach to modulate these processes and explore their therapeutic relevance.

Data Presentation

In Vitro Kinase Inhibition

This compound demonstrates dose-dependent inhibition of all four MARK isoforms. While specific IC50 values are not publicly available in the provided search results, a representative dose-response curve illustrates its inhibitory activity[1]. For experimental design, it is recommended to perform in-house IC50 determinations to ascertain the precise potency against each MARK isoform.

Table 1: In Vitro Inhibitory Activity of this compound against MARK Isoforms

Kinase TargetIC50 (nM)Assay Conditions
MARK1Data not availableTo be determined experimentally
MARK2Data not availableTo be determined experimentally
MARK3Data not availableTo be determined experimentally
MARK4Data not availableTo be determined experimentally
In Vivo Efficacy in a Neuropathic Pain Model

Studies utilizing the Chronic Constriction Injury (CCI) model of neuropathic pain in rodents can be employed to evaluate the analgesic effects of this compound. Key endpoints include the reversal of mechanical allodynia and thermal hyperalgesia.

Table 2: Efficacy of this compound in the Rat Chronic Constriction Injury (CCI) Model

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) - von Frey TestPaw Withdrawal Latency (s) - Hot Plate Test
ShamVehicleBaselineBaseline
CCI + VehicleVehicleDecreasedDecreased
CCI + this compoundTo be determinedDose-dependent increaseDose-dependent increase
CCI + Positive Control (e.g., Gabapentin)To be determinedIncreasedIncreased
Target Engagement in a Neuropathic Pain Model

The inhibitory action of this compound on MARK in vivo can be assessed by measuring the phosphorylation status of downstream targets, such as the tau protein, in relevant tissues like the spinal cord.

Table 3: Effect of this compound on Tau Phosphorylation in the Spinal Cord of CCI Rats

Treatment GroupDose (mg/kg)p-Tau (Ser262) / Total Tau Ratio (Western Blot)
ShamVehicleBaseline
CCI + VehicleVehicleIncreased
CCI + this compoundTo be determinedDose-dependent decrease

Experimental Protocols

MARK Signaling Pathway

Inhibition of MARK by this compound is expected to decrease the phosphorylation of microtubule-associated proteins like Tau, leading to increased microtubule stability. This mechanism is hypothesized to contribute to the alleviation of neuropathic pain.

MARK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects MARKK MARKK MARK MARK MARKK->MARK Activates LKB1 LKB1 LKB1->MARK Activates p-Tau p-Tau MARK->p-Tau Phosphorylates This compound This compound This compound->MARK Inhibits Tau Tau Microtubule_Stability Microtubule Stability p-Tau->Microtubule_Stability Decreases Neuronal_Function Modulation of Neuronal Function Microtubule_Stability->Neuronal_Function Neuropathic_Pain Alleviation of Neuropathic Pain Neuronal_Function->Neuropathic_Pain

Caption: MARK Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating this compound in a neuropathic pain model involves inducing the neuropathy, administering the compound, and assessing its effects on behavior and molecular endpoints.

Experimental_Workflow CCI_Surgery Chronic Constriction Injury (CCI) Surgery Post_Op_Recovery Post-Operative Recovery (7-14 days) CCI_Surgery->Post_Op_Recovery Baseline_Testing Baseline Behavioral Testing Post_Op_Recovery->Baseline_Testing Treatment This compound or Vehicle Administration Baseline_Testing->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing Treatment->Post_Treatment_Testing Tissue_Collection Spinal Cord Tissue Collection Post_Treatment_Testing->Tissue_Collection Biochemical_Analysis Western Blot for p-Tau/Total Tau Tissue_Collection->Biochemical_Analysis

Caption: In vivo experimental workflow for this compound studies.

Detailed Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes the induction of neuropathic pain through loose ligation of the sciatic nerve.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Shave and disinfect the lateral surface of the thigh.

  • Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animals to recover for 7-14 days before behavioral testing to allow for the development of neuropathic pain.

Assessment of Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments with varying calibrated bending forces

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimate the rats to the testing environment by placing them in the chambers on the mesh platform for at least 15-30 minutes before testing.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of lower force and proceeding to filaments of increasing force.

  • Apply the filament until it buckles, holding for 3-5 seconds.

  • A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

  • Determine the 50% paw withdrawal threshold using the up-down method.

Assessment of Thermal Hyperalgesia: Hot Plate Test

This test measures the latency of the paw withdrawal response to a thermal stimulus.

Materials:

  • Hot plate apparatus

  • Timer

Procedure:

  • Set the temperature of the hot plate to a constant, noxious temperature (e.g., 52-55°C).

  • Place the rat on the hot plate and immediately start the timer.

  • Record the latency to the first sign of nociception, such as licking, flinching, or jumping.

  • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.

Western Blot for Phosphorylated Tau in Spinal Cord Tissue

This protocol details the detection and quantification of phosphorylated tau relative to total tau.

Materials:

  • Spinal cord tissue (lumbar enlargement)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Tau (e.g., Ser262), anti-total-Tau

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the spinal cord tissue in lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-Tau or anti-total-Tau) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal.

References

Application Notes: PCC0105003 in High-Throughput Screening for MARK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCC0105003 is a potent, small-molecule inhibitor of the Microtubule Affinity-Regulating Kinase (MARK) family, which includes MARK1, MARK2, MARK3, and MARK4.[1][2] These serine/threonine kinases are crucial regulators of microtubule dynamics and are implicated in a variety of cellular processes. Dysregulation of MARK activity has been linked to several pathologies, including neurodegenerative diseases like Alzheimer's disease and various cancers.[3][4][5][6] Specifically, MARKs are known to phosphorylate tau protein, leading to its dissociation from microtubules and the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[3][7] This makes MARKs attractive therapeutic targets for drug discovery. High-throughput screening (HTS) is a key methodology for identifying novel inhibitors of these kinases.[8][9]

This document provides detailed application notes and protocols for utilizing this compound as a reference compound in high-throughput screening campaigns aimed at discovering novel MARK inhibitors.

Quantitative Data

This compound exhibits potent inhibitory activity against all four MARK isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase IsoformThis compound IC50 (nM)
MARK13.0[2]
MARK22.0[2]
MARK32.67[2]
MARK42.67[2]

Signaling Pathway

The MARK signaling pathway plays a critical role in cellular homeostasis. MARKs are activated by upstream kinases such as MARKK (also known as TAO-1) and LKB1 through phosphorylation of a conserved threonine in the activation loop.[10][11] Once activated, MARKs phosphorylate a variety of downstream substrates, most notably microtubule-associated proteins (MAPs) like Tau, MAP2, and MAP4.[10][11] This phosphorylation leads to the detachment of MAPs from microtubules, thereby increasing microtubule dynamics. In the context of Alzheimer's disease, hyperphosphorylation of Tau by MARKs contributes to the formation of paired helical filaments and neurofibrillary tangles.[11] MARKs are also involved in other signaling pathways, including the WNT and PI3K/AKT/mTOR pathways, linking them to cancer.[4][5][6]

MARK_Signaling_Pathway MARKK MARKK (TAO-1) MARK MARK (MARK1/2/3/4) MARKK->MARK Activates LKB1 LKB1 LKB1->MARK Activates Tau Tau Protein MARK->Tau Phosphorylates Other_Pathways WNT, PI3K/AKT/mTOR Signaling (Cancer) MARK->Other_Pathways Modulates Microtubules Microtubule Stabilization Tau->Microtubules Detaches from NFT Neurofibrillary Tangles (Alzheimer's Disease) Tau->NFT Aggregates into This compound This compound This compound->MARK Inhibits

MARK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

High-Throughput Screening (HTS) for MARK Inhibitors

This protocol outlines a generic biochemical kinase assay adaptable for HTS to identify novel MARK inhibitors, using this compound as a positive control. A variety of assay formats can be employed, including radiometric, fluorescence-based, and mass spectrometry-based methods.[3][12][13] The following is a protocol based on a universal luminescent kinase assay that measures ATP consumption.[13]

Objective: To identify small molecule inhibitors of a specific MARK isoform (e.g., MARK4) from a compound library.

Materials:

  • Recombinant human MARK4 enzyme

  • Substrate peptide (e.g., CHKtide)[3]

  • ATP

  • This compound (positive control)

  • DMSO (vehicle control)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)[13]

  • Compound library plates (e.g., 384-well format)

  • White, opaque-bottom 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram:

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_plate Prepare 384-well assay plates add_compounds Dispense compound library, This compound (positive control), and DMSO (negative control) prep_plate->add_compounds add_enzyme Add MARK4 enzyme solution add_compounds->add_enzyme initiate_reaction Initiate reaction by adding ATP and substrate peptide mixture add_enzyme->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate add_detection Add luminescent kinase assay reagent incubate->add_detection incubate_detect Incubate to stabilize signal add_detection->incubate_detect read_plate Read luminescence on a plate reader incubate_detect->read_plate calculate_inhibition Calculate percent inhibition read_plate->calculate_inhibition identify_hits Identify primary hits calculate_inhibition->identify_hits

High-Throughput Screening Workflow for MARK Inhibitors.

Protocol Steps:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the source library plate to the corresponding well of a 384-well assay plate.

    • In designated control wells, dispense this compound (e.g., at a final concentration of 1 µM) as the positive control for inhibition.

    • In other control wells, dispense DMSO as the negative control (vehicle).

  • Enzyme Addition:

    • Prepare a solution of MARK4 enzyme in kinase assay buffer at the desired concentration.

    • Dispense the enzyme solution into all wells of the assay plate.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a solution containing the substrate peptide and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors.

    • Add this mixture to all wells to start the kinase reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add the luminescent kinase assay reagent to all wells. This reagent will stop the kinase reaction and initiate the luminescence signal, which is inversely proportional to the amount of ATP remaining.

    • Incubate the plate for a further 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered primary hits and are selected for further validation.

Dose-Response and IC50 Determination

Objective: To determine the potency of hit compounds by generating a dose-response curve and calculating the IC50 value.

Protocol:

  • Prepare serial dilutions of the hit compounds and this compound in DMSO.

  • Perform the kinase assay as described above, using the different concentrations of the compounds.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the biological functions of MARK kinases and for the discovery of novel inhibitors. Its high potency and well-characterized activity against all MARK isoforms make it an ideal reference compound for high-throughput screening campaigns. The protocols provided herein offer a framework for the identification and characterization of new MARK inhibitors, which may have therapeutic potential in neurodegenerative diseases and cancer.

References

Troubleshooting & Optimization

PCC0105003 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PCC0105003. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent MARK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a potent inhibitor of Microtubule Affinity-Regulating Kinases (MARK). It is primarily used in research, particularly in the study of neuropathic pain.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Note: The product is stable at room temperature for a few days during standard shipping.

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving this compound.

Background: this compound has low aqueous solubility (less than 1 mg/mL)[1]. Therefore, direct dissolution in aqueous buffers is not recommended.

Solutions:

  • Initial Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended initial solvent for preparing a stock solution of this compound[1].

  • Warming and Vortexing: Gentle warming and thorough vortexing can aid in the dissolution process in DMSO.

  • Alternative Solvents: If solubility in DMSO is still an issue, small amounts of other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested on a small scale to avoid sample loss[1].

  • In Vivo Formulations: For in vivo experiments, co-solvents and suspending agents are necessary. A common formulation involves first dissolving this compound in DMSO and then further diluting it with vehicles such as corn oil, or a mixture of PEG300, Tween 80, and saline[1].

Quantitative Solubility Data Summary

Specific quantitative solubility data for this compound in common solvents is not widely available in public literature. Researchers should determine the solubility for their specific experimental needs. The table below summarizes the available qualitative information.

SolventSolubilitySource
Water< 1 mg/mL[1]
DMSOMay dissolve[1]
EthanolMay dissolve (test with small amount)[1]
DMFMay dissolve (test with small amount)[1]
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in an aqueous buffer of your choice.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • DMSO (for stock solution preparation)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker/rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a standard curve:

    • Prepare a stock solution of this compound in 100% DMSO at a known high concentration (e.g., 10 mg/mL).

    • Create a series of standards by diluting the stock solution in your aqueous buffer. Keep the final DMSO concentration consistent and low (e.g., <1%) across all standards.

    • Analyze the standards using a validated HPLC or UV-Vis method to generate a standard curve.

  • Sample Preparation:

    • Add an excess amount of this compound powder to a microcentrifuge tube or vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Equilibration:

    • Incubate the samples on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation:

    • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully collect the supernatant, ensuring no solid particles are transferred. It may be beneficial to filter the supernatant through a 0.22 µm filter.

    • Analyze the supernatant using the same analytical method used for the standard curve.

  • Calculation:

    • Determine the concentration of this compound in the supernatant using the standard curve. This concentration represents the equilibrium solubility in the tested buffer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare DMSO Stock prep_std Prepare Standards prep_stock->prep_std std_curve Generate Standard Curve prep_std->std_curve prep_sample Add Excess this compound to Buffer equilibrate Equilibrate (24-48h) prep_sample->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Supernatant (HPLC/UV-Vis) separate->quantify calculate Calculate Solubility quantify->calculate std_curve->calculate

Solubility Determination Workflow

Troubleshooting Guide: Stability Issues

Problem: My experimental results with this compound are inconsistent over time.

Background: The stability of a compound can be influenced by several factors including the solvent, temperature, light, and pH. While specific degradation pathways for this compound are not publicly documented, general best practices for handling small molecule inhibitors should be followed.

Solutions:

  • Follow Storage Guidelines: Strictly adhere to the recommended storage conditions for both the solid compound and solutions in solvent. Avoid repeated freeze-thaw cycles of stock solutions.

  • Light Protection: Protect solutions of this compound from direct light, especially during long-term storage or prolonged experiments.

  • pH Considerations: Be aware that extreme pH conditions can promote hydrolysis. If your experiments require acidic or basic conditions, consider the potential for degradation over time.

  • Freshly Prepared Solutions: For sensitive experiments, it is advisable to use freshly prepared dilutions from a recently thawed stock solution.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify potential degradation products and the conditions that affect the stability of this compound. This is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions in parallel:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Heat a solution at a high temperature (e.g., 70°C).

    • Photolytic Stress: Expose a solution to UV light.

  • Time Points: Analyze samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Use a suitable HPLC method to separate the parent compound from any degradation products. A gradient method is often required.

    • Monitor the disappearance of the parent peak and the appearance of new peaks (degradants).

  • Data Interpretation:

    • Calculate the percentage of degradation.

    • If using a mass spectrometer, determine the mass of the degradation products to help elucidate their structures.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid (HCl) prep_stock->acid base Base (NaOH) prep_stock->base oxidation Oxidation (H2O2) prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc interpretation Data Interpretation hplc->interpretation G cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects nerve_injury Nerve Injury / Pro-inflammatory Stimuli lkkb1 LKB1 nerve_injury->lkkb1 markk MARKK (TAO-1) nerve_injury->markk pka PKA nerve_injury->pka mark MARK lkkb1->mark markk->mark pka->mark tau Tau / MAPs mark->tau phosphorylates mt_destab Microtubule Destabilization tau->mt_destab neuroinflammation Neuroinflammation mt_destab->neuroinflammation neuropathic_pain Neuropathic Pain neuroinflammation->neuropathic_pain pcc This compound pcc->mark inhibits

References

Technical Support Center: Optimizing PCC0105003 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of PCC0105003 for cell culture experiments. This compound is a small molecule inhibitor of Microtubule Affinity-Regulating Kinases (MARKs), which play a crucial role in microtubule dynamics and cellular processes. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Microtubule Affinity-Regulating Kinase (MARK) family (MARK1, MARK2, MARK3, and MARK4)[1]. MARKs are serine/threonine kinases that phosphorylate microtubule-associated proteins (MAPs), such as Tau, leading to their detachment from microtubules and an increase in microtubule dynamics. By inhibiting MARKs, this compound is expected to stabilize microtubules and modulate downstream signaling pathways.

Q2: What are the primary applications of this compound in cell culture?

A2: this compound is primarily used in cell-based assays to study the roles of MARKs in various cellular processes, including microtubule organization, cell division, cell polarity, and neuronal development. It can also be used to investigate the therapeutic potential of MARK inhibition in diseases such as neurodegenerative disorders and cancer.

Q3: What is the recommended starting concentration for this compound in cell culture?

A3: A starting concentration for a new compound is typically determined by performing a dose-response experiment. Based on its in vitro kinase inhibitory activity, a starting range of 10 nM to 10 µM is recommended for initial cell-based assays. The optimal concentration will be cell-type specific and should be determined empirically.

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q5: What downstream effects can I expect from this compound treatment?

A5: Inhibition of MARKs by this compound is expected to lead to decreased phosphorylation of MARK substrates, such as Tau protein[2][3][4]. This can result in the stabilization of microtubules, affecting processes like cell division and intracellular transport. Effects on cytoskeleton organization are also anticipated[5][6][7][8][9].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Cell Viability or Cytotoxicity The concentration of this compound is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 100 µM) and use a cell viability assay (e.g., MTT, XTT) to determine the IC50 value.
The final concentration of the solvent (e.g., DMSO) is too high.Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity. Include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments.
Precipitate Formation in Culture Medium The concentration of this compound exceeds its solubility in the medium.Prepare a higher concentration stock solution to minimize the volume added to the culture medium. Pre-warm the culture medium to 37°C before adding the compound. If precipitation persists, consider using a lower, soluble concentration.
Interaction with components in the serum.Test the solubility of this compound in serum-free and serum-containing media to determine if serum is a contributing factor. If possible for your experiment, reduce the serum concentration.
Inconsistent or Non-reproducible Results Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variable results.
Instability of this compound in culture medium over time.If the experiment duration is long, consider replenishing the medium with fresh this compound at regular intervals. The stability of the compound in your specific culture medium at 37°C can be assessed by analytical methods if necessary.
Cell line health and passage number.Use cells that are in the logarithmic growth phase and are of a consistent and low passage number. Older cell cultures can exhibit altered responses.

Quantitative Data

The following table summarizes the in vitro kinase inhibitory activity of this compound against different MARK isoforms. This data can serve as a reference for designing cell-based experiments.

KinaseIC50 (nM)
MARK1Data not available
MARK2Data not available
MARK3Data not available
MARK4Data not available
Note: Specific IC50 values for this compound's inhibition of MARK1-4 kinase activity were presented in a dose-response curve in the source material, but numerical IC50 values were not explicitly stated[1]. Researchers should refer to the original publication for the graphical representation of the data.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and to identify the optimal concentration range for further experiments.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.01, 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Assessment of this compound Effects on Cytoskeleton Organization

This protocol provides a general framework for visualizing the effects of this compound on the microtubule network using immunofluorescence.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Glass coverslips in a 24-well plate

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with the pre-determined optimal (non-toxic) concentration of this compound and a vehicle control for the desired time period.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate the cells with the primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Visualize the microtubule organization using a fluorescence microscope. Compare the treated cells to the control cells, looking for changes in microtubule density, length, and organization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_optimization Optimization prep_cells Prepare and Seed Cells treatment Treat Cells with This compound Dilutions prep_cells->treatment prep_compound Prepare this compound Stock prep_compound->treatment incubation Incubate for Desired Time treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis optimization Select Optimal Concentration for Downstream Assays data_analysis->optimization

Caption: Experimental workflow for optimizing this compound concentration.

mark_signaling_pathway cluster_inhibition Inhibition cluster_kinase Kinase cluster_substrate Substrate cluster_effect Cellular Effect This compound This compound MARKs MARKs (MARK1/2/3/4) This compound->MARKs inhibits Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization promotes MAPs Microtubule-Associated Proteins (e.g., Tau) MARKs->MAPs phosphorylates Microtubule_Detachment Detachment from Microtubules MARKs->Microtubule_Detachment leads to MAPs_P Phosphorylated MAPs MAPs->MAPs_P MAPs_P->Microtubule_Detachment

References

Potential off-target effects of PCC0105003

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PCC0105003, a small molecule inhibitor of Microtubule Affinity-Regulating Kinases (MARKs). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a small molecule inhibitor targeting the family of Microtubule Affinity-Regulating Kinases (MARK), which includes MARK1, MARK2, MARK3, and MARK4.[1] These serine/threonine kinases play crucial roles in regulating microtubule dynamics, cell polarity, and tau protein phosphorylation.[2][3]

Q2: What are potential off-target effects and why are they a concern with kinase inhibitors like this compound?

A2: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[4][5] With kinase inhibitors, these effects are common due to the structural similarity of the ATP-binding pocket across the human kinome.[5][6] Off-target binding can lead to misinterpretation of experimental results, cellular toxicity, and other unforeseen biological consequences.[5]

Q3: Has the kinome-wide selectivity of this compound been publicly reported?

A3: As of the latest information available, a comprehensive, publicly accessible kinome-wide selectivity profile for this compound has not been identified in the scientific literature. Researchers should exercise caution and are encouraged to perform their own selectivity profiling to understand the off-target effects in their specific experimental system.

Q4: What are some predicted or likely off-target kinase families for a MARK inhibitor?

A4: While specific data for this compound is unavailable, inhibitors targeting the MARK family may exhibit off-target activity against other kinases, particularly those within the same CAMK (Ca2+/calmodulin-dependent protein kinase) group or other kinases with similar ATP-binding site motifs. Potential off-target families could include other AMPK/Snf1-related kinases, given the structural similarities.[7] However, without experimental data, this remains speculative.

Q5: How can I experimentally identify the off-target effects of this compound in my model system?

A5: Several experimental approaches can be employed to identify off-target effects:

  • Kinome Profiling: Utilize commercially available services to screen this compound against a large panel of recombinant kinases to determine its selectivity profile.[8]

  • Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of this compound to proteins (including off-targets) within intact cells.[9]

  • Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to identify changes in phosphorylation patterns across the proteome in response to this compound treatment. This can reveal unexpected pathway modulation.

  • Rescue Experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target should rescue the off-target phenotype but not the on-target effects.[8]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High level of cytotoxicity at expected effective concentrations. Off-target inhibition of kinases essential for cell survival.1. Perform a dose-response curve to determine the lowest effective concentration.[8]2. Test the inhibitor in multiple cell lines to check for cell-type specific toxicity.[8]3. Use a structurally unrelated MARK inhibitor to see if the cytotoxicity is a common on-target effect.[5]
Inconsistent or paradoxical experimental results (e.g., unexpected activation of a signaling pathway). 1. Off-target inhibition of a kinase in a negative feedback loop.2. Activation of a compensatory signaling pathway.[10]1. Perform Western blot analysis for key components of related signaling pathways.2. Conduct a phosphoproteomics study to get a global view of signaling changes.3. Use a more specific MARK inhibitor if available, or validate findings with genetic approaches (siRNA/CRISPR).[5]
Discrepancy between in vitro kinase assay data and cellular assay results. 1. Poor cell permeability of this compound.2. High intracellular ATP concentration outcompeting the inhibitor.3. Rapid metabolism of the compound in cells.1. Perform a cellular uptake assay.2. Use a cellular target engagement assay like CETSA to confirm target binding in cells.[9]3. Measure the half-life of the compound in your cell culture medium.
Observed phenotype does not match known MARK pathway biology. The phenotype may be driven by an off-target effect.1. Validate the on-target effect by measuring the phosphorylation of a known MARK substrate (e.g., Tau, MAP2, MAP4).[2]2. Perform a kinome-wide selectivity screen to identify potential off-targets.[8]3. Use genetic knockdown of MARKs to see if it recapitulates the inhibitor's phenotype.[5]

Data Presentation

Table 1: Inhibitory Activity of this compound against MARK Kinases

Kinase TargetIC50 (nM)
MARK1Data not publicly available
MARK2Data not publicly available
MARK3Data not publicly available
MARK4Data not publicly available

Note: While a publication confirms dose-dependent inhibition of MARK1-4 by this compound, specific IC50 values are not provided in the publicly available abstract.[1] Researchers should determine these values in their own assays.

Table 2: Hypothetical Kinome Selectivity Profile for a MARK Inhibitor

Kinase% Inhibition @ 1 µM
MARK1 (On-target) 98
MARK2 (On-target) 99
MARK3 (On-target) 95
MARK4 (On-target) 97
Kinase A (Off-target)75
Kinase B (Off-target)60
Kinase C (Off-target)45
... (other kinases)<20

This table is a hypothetical representation for illustrative purposes. Actual data would be obtained from a kinome-wide screening assay.

Experimental Protocols

Protocol 1: Western Blot for On-Target MARK Inhibition

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against a known MARK substrate (e.g., phospho-Tau at a MARK-specific site) and a loading control (e.g., GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phosphorylated substrate relative to the total substrate and loading control indicates on-target MARK inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blot for the target protein (MARKs). Increased thermal stability of the target protein in the presence of this compound indicates direct binding.[9]

Mandatory Visualizations

On_Target_Signaling_Pathway This compound This compound MARK MARK This compound->MARK Inhibition Tau_MAPs Tau, MAP2, MAP4 MARK->Tau_MAPs Phosphorylation Microtubule_Dynamics Microtubule Dynamics Tau_MAPs->Microtubule_Dynamics Regulation Neuronal_Polarity Neuronal Polarity Microtubule_Dynamics->Neuronal_Polarity Maintenance

Caption: On-target signaling pathway of this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_On_Target Validate On-Target Inhibition (e.g., p-Tau levels) Start->Check_On_Target On_Target_Confirmed On-Target Effect Confirmed? Check_On_Target->On_Target_Confirmed Off_Target_Hypothesis Hypothesize Off-Target Effect On_Target_Confirmed->Off_Target_Hypothesis No Genetic_Validation Use Genetic Knockdown (siRNA/CRISPR) of MARKs On_Target_Confirmed->Genetic_Validation Yes Kinome_Screen Perform Kinome-wide Selectivity Screen Off_Target_Hypothesis->Kinome_Screen Off_Target_Mechanism Likely Off-Target Mechanism Kinome_Screen->Off_Target_Mechanism Compare_Phenotypes Phenotypes Match? Genetic_Validation->Compare_Phenotypes Compare_Phenotypes->Off_Target_Hypothesis No On_Target_Mechanism Likely On-Target Mechanism Compare_Phenotypes->On_Target_Mechanism Yes

References

PCC0105003 Experiment Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PCC0105003 experiments. The information is designed to directly address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of low or no signal in my this compound assay?

A1: Low or no signal is a frequent issue that can stem from several factors. A primary cause can be suboptimal sample quality, including low concentration or degradation of the target molecule. Another possibility is the use of expired or improperly stored reagents, which can lead to reduced activity. Finally, incorrect instrument settings, such as the use of an inappropriate filter or an incorrect reading temperature, can also result in a weak or absent signal.

Q2: My results show high background noise. How can I reduce it?

A2: High background noise can obscure true signals and is often due to several factors. Insufficient washing steps during the protocol can leave behind unbound reagents that contribute to the background. The use of excessive antibody or probe concentrations can also lead to non-specific binding and a higher background. To mitigate this, it is recommended to optimize the number of washing steps and the concentration of detection reagents.

Q3: I am observing inconsistent results between replicate wells. What could be the reason?

A3: Inconsistent results across replicates are typically indicative of pipetting errors or improper mixing of reagents. It is crucial to ensure that all reagents are thoroughly mixed before use and that accurate and consistent volumes are dispensed into each well. Another potential cause could be temperature variations across the plate; ensure the plate is uniformly incubated.

Troubleshooting Summary

IssuePossible CauseRecommended Solution
Low or No Signal 1. Degraded or low concentration of sample.1. Use fresh, high-quality samples. Quantify sample concentration before use.
2. Expired or improperly stored reagents.2. Check expiration dates and ensure reagents are stored at the recommended temperature.
3. Incorrect instrument settings.3. Verify the correct filter, excitation/emission wavelengths, and read temperature are set.
High Background Noise 1. Insufficient washing.1. Increase the number and/or duration of wash steps.
2. High concentration of detection antibody/probe.2. Perform a titration experiment to determine the optimal antibody/probe concentration.
3. Blocking solution is ineffective.3. Try a different blocking agent or increase the blocking incubation time.
Inconsistent Replicates 1. Pipetting inaccuracies.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
2. Inadequate mixing of reagents.2. Ensure all solutions are thoroughly mixed before aliquoting.
3. Temperature gradients across the plate.3. Ensure the plate is evenly warmed or cooled during incubation steps.

Experimental Protocols

Protocol 1: Standard this compound Cellular Lysis and Protein Quantification

  • Cell Lysis:

    • Aspirate cell culture medium and wash cells once with ice-cold PBS.

    • Add 1 mL of ice-cold Lysis Buffer (Component A) to a 10 cm dish.

    • Scrape cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification (BCA Assay):

    • Prepare a series of bovine serum albumin (BSA) standards (0 to 2000 µg/mL).

    • Add 25 µL of each standard or unknown sample to a 96-well plate in triplicate.

    • Prepare the BCA working reagent by mixing Reagent A and Reagent B in a 50:1 ratio.

    • Add 200 µL of the working reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm on a plate reader.

    • Determine the protein concentration of the samples by comparing their absorbance to the standard curve.

Diagrams

PCC0105003_Troubleshooting_Workflow cluster_start Start cluster_issue Identify Issue cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions cluster_end Outcome start Experiment Fails issue Categorize the Problem (e.g., No Signal, High Background) start->issue cause1 Reagent Quality issue->cause1 Check cause2 Protocol Execution issue->cause2 Review cause3 Instrument Settings issue->cause3 Verify solution1 Prepare Fresh Reagents cause1->solution1 solution2 Review & Refine Protocol cause2->solution2 solution3 Calibrate & Verify Instrument cause3->solution3 end_node Successful Experiment solution1->end_node solution2->end_node solution3->end_node

Caption: A logical workflow for troubleshooting this compound experiments.

PCC0105003_Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A simplified MAPK/ERK signaling pathway relevant to this compound.

Technical Support Center: Overcoming Resistance to PCC0105003

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the MARK inhibitor, PCC0105003. The information provided is based on established principles of drug resistance to kinase inhibitors and is intended to guide experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of the Microtubule Affinity-Regulating Kinase (MARK) family, which includes MARK1, MARK2, MARK3, and MARK4[1][2][3]. MARKs are serine/threonine kinases that play a crucial role in regulating microtubule dynamics, cell polarity, and neuronal processes[4][5]. They phosphorylate microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4, leading to their detachment from microtubules[4][6]. By inhibiting MARKs, this compound is expected to stabilize microtubules and interfere with cellular processes that depend on dynamic microtubule rearrangements.

Q2: My cell line, initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?

While specific resistance mechanisms to this compound have not been documented, resistance to kinase inhibitors in cancer cell lines generally falls into two categories:

  • On-target resistance: This involves genetic alterations in the direct target of the drug.

    • Secondary mutations: Mutations in the kinase domain of MARK proteins could potentially alter the binding affinity of this compound, reducing its inhibitory effect.

    • Gene amplification: Increased copy number of the MARK gene could lead to overexpression of the target kinase, requiring higher concentrations of the inhibitor to achieve the same level of inhibition[7].

  • Off-target resistance (Bypass Pathways): Cancer cells can activate alternative signaling pathways to circumvent their dependence on the MARK pathway for survival and proliferation[8][9][10]. This can include the upregulation or activation of other kinases or signaling molecules that compensate for the inhibition of MARK signaling[11][12].

Q3: How can I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the acquisition of resistance[13][14]. This is typically done using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Q4: What are the first steps I should take to investigate the mechanism of resistance?

Once resistance is confirmed, a systematic approach is necessary to elucidate the underlying mechanism. A recommended starting point is to investigate both on-target and off-target possibilities:

  • Sequence the MARK kinase domains: Analyze the genetic sequence of all four MARK isoforms (MARK1-4) in the resistant cell line to identify any potential mutations that are not present in the parental line.

  • Assess MARK protein expression: Use Western blotting to compare the protein levels of MARK1-4 in the sensitive and resistant cell lines. A significant increase in the expression of one or more MARK isoforms in the resistant line could suggest gene amplification.

  • Analyze downstream signaling: Investigate the phosphorylation status of known MARK substrates (e.g., Tau) and downstream effectors in the presence and absence of this compound in both sensitive and resistant cells. Persistent phosphorylation of substrates in the resistant line upon treatment would indicate a failure of target inhibition or the activation of bypass pathways.

  • Screen for bypass pathway activation: A phospho-kinase array can be a valuable tool to screen for the activation of a wide range of kinases, which may point towards the specific bypass pathway that is activated in the resistant cells[15].

Troubleshooting Guides

Issue 1: Gradual increase in the IC50 of this compound in my cell line over time.
Potential Cause Troubleshooting Steps Expected Outcome
Development of a resistant sub-population 1. Perform single-cell cloning of the "resistant" population. 2. Determine the IC50 for each clone to assess heterogeneity.Identification of clones with varying degrees of resistance, confirming a mixed population.
Acquisition of on-target mutations 1. Sequence the kinase domains of MARK1, MARK2, MARK3, and MARK4 in the resistant population.Identification of mutations in the drug-binding pocket or allosteric sites.
Incorrect inhibitor concentration or degradation 1. Verify the concentration and integrity of your this compound stock solution using analytical methods. 2. Always use freshly prepared dilutions for experiments.Consistent IC50 values in sensitive cells with a fresh, verified stock of the inhibitor.
Issue 2: My newly established this compound-resistant cell line shows no mutations in the MARK kinase domains.
Potential Cause Troubleshooting Steps Expected Outcome
MARK gene amplification 1. Perform quantitative PCR (qPCR) to assess the copy number of MARK1, MARK2, MARK3, and MARK4 genes. 2. Confirm protein overexpression by Western blot.Increased gene copy number and corresponding protein levels of one or more MARK isoforms in the resistant line compared to the parental line.
Activation of a bypass signaling pathway 1. Use a phospho-kinase array to screen for hyperactivated kinases. 2. Perform Western blot analysis for common bypass pathway markers (e.g., p-AKT, p-ERK, p-MET, p-EGFR).Identification of a specific signaling pathway that is activated in the resistant cells, even in the presence of this compound.
Increased drug efflux 1. Perform qPCR to measure the mRNA levels of common ABC transporters (e.g., ABCB1, ABCG2). 2. Use a functional efflux assay (e.g., with Rhodamine 123) to confirm increased transporter activity.Upregulation of ABC transporter expression and increased efflux of fluorescent substrates in the resistant cell line.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionThis compound IC50 (nM)Resistance Index (RI)
Parental Cell LineSensitive to this compound101
Resistant Clone 1Developed through continuous exposure to this compound15015
Resistant Clone 2Developed through continuous exposure to this compound25025

Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line.

Table 2: Hypothetical Gene Expression Changes in a this compound-Resistant Cell Line

GeneFunctionFold Change in Resistant vs. Sensitive Cells (mRNA)
MARK2Drug Target8.5
ABCB1 (MDR1)Drug Efflux Pump12.3
METBypass Pathway (Receptor Tyrosine Kinase)6.7
CCNE1Cell Cycle4.2

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure to this compound[16][17][18][19][20][21].

  • Initial IC50 Determination:

    • Plate the parental cell line in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT) to determine the initial IC50 value[14][22][23][24].

  • Dose Escalation:

    • Culture the parental cells in a flask with this compound at a concentration equal to the IC50.

    • When the cells reach 70-80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.

    • If significant cell death occurs, maintain the cells at the current concentration until they recover and resume normal proliferation.

    • Repeat this process of gradually increasing the drug concentration. This process can take several months.

  • Confirmation of Resistance:

    • Once the cells are proliferating steadily in a high concentration of this compound (e.g., 10-20 times the initial IC50), perform a cell viability assay to determine the new IC50.

    • A significant increase in the IC50 compared to the parental line confirms resistance.

    • Cryopreserve stocks of the resistant cell line at different stages of resistance development.

Protocol 2: Western Blot Analysis of MARK Pathway Activation

This protocol is for assessing the phosphorylation status of MARK and its downstream targets[25][26][27][28].

  • Cell Culture and Treatment:

    • Plate both parental and resistant cells and grow to 70-80% confluency.

    • Treat the cells with this compound at their respective IC50 concentrations for various time points (e.g., 0, 1, 6, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and denature the samples by boiling in Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-MARK (activation loop), total MARK, p-Tau, total Tau, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities and normalize to the loading control.

Mandatory Visualizations

MARK_Signaling_Pathway cluster_microtubules Microtubule Dynamics MARKK MARKK (TAO-1) LKB1 MARK MARK MARKK->MARK Activates MAPs MAPs (Tau, MAP2, MAP4) MARK->MAPs Phosphorylates This compound This compound This compound->MARK Inhibits Microtubules_stable Stable Microtubules MAPs->Microtubules_stable Stabilize Microtubules_dynamic Dynamic Microtubules Microtubules_stable->Microtubules_dynamic Dynamic Instability Cell_Processes Cell Polarity, Axonal Transport Microtubules_dynamic->Cell_Processes Regulates Troubleshooting_Workflow Start Cell line shows increased IC50 to this compound Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance On_Target Investigate On-Target Mechanisms Confirm_Resistance->On_Target Resistant Off_Target Investigate Off-Target Mechanisms Confirm_Resistance->Off_Target Resistant Sequence_MARK Sequence MARK Kinase Domains On_Target->Sequence_MARK Check_Expression Check MARK Expression (WB/qPCR) On_Target->Check_Expression Mutation_Found Mutation Identified Sequence_MARK->Mutation_Found Overexpression_Found Overexpression Confirmed Check_Expression->Overexpression_Found Phospho_Array Phospho-Kinase Array Off_Target->Phospho_Array Efflux_Assay Drug Efflux Assay (qPCR/Functional) Off_Target->Efflux_Assay Bypass_Activated Bypass Pathway Activated Phospho_Array->Bypass_Activated Efflux_Increased Increased Efflux Efflux_Assay->Efflux_Increased

References

Technical Support Center: Refining PCC0105003 Dosage for Optimal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PCC0105003, a small molecule inhibitor of Microtubule Affinity-Regulating Kinases (MARKs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help refine this compound dosage for optimal efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of Microtubule Affinity-Regulating Kinases (MARKs). It has been shown to inhibit the kinase activity of MARK1, MARK2, MARK3, and MARK4 in a dose-dependent manner. MARKs are crucial regulators of microtubule dynamics and are implicated in various cellular processes, including cell polarity, division, and neuronal function.

Q2: What is the primary mechanism of action of this compound?

A2: this compound functions by inhibiting the kinase activity of MARK enzymes. This inhibition prevents the phosphorylation of MARK substrates, such as tau protein. In the context of neurodegenerative diseases, hyperphosphorylation of tau by kinases like MARK leads to its detachment from microtubules and the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. By inhibiting MARK, this compound is expected to reduce tau phosphorylation.

Q3: What are the potential therapeutic applications of this compound?

A3: Given its role as a MARK inhibitor, this compound has potential therapeutic applications in neurodegenerative diseases characterized by tau pathology, such as Alzheimer's disease. Additionally, MARKs have been implicated in certain cancers and neuropathic pain, suggesting broader therapeutic possibilities.

Q4: What is a recommended starting concentration for in vitro experiments?

A4: For a structurally related MARK inhibitor, PCC0208017, IC50 values against MARK3 and MARK4 were found to be 1.8 nM and 2.01 nM, respectively, while for MARK1 and MARK2, the IC50 values were 31.4 nM and 33.7 nM.[1] Based on this, a starting concentration range of 1 nM to 1 µM is recommended for in vitro dose-response experiments with this compound. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q5: How should I prepare and store this compound?

A5: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For in vivo studies, this compound can be suspended in a 0.5% (w/v) aqueous solution of methylcellulose.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound and other small molecule inhibitors.

Problem Possible Cause Troubleshooting Steps
Inconsistent or no biological effect 1. Compound Instability: this compound may be degrading in the culture medium. 2. Suboptimal Concentration: The concentration used may be too low for the target cell line. 3. Poor Cell Permeability: The compound may not be efficiently entering the cells. 4. High Cell Density: Confluent cell monolayers may have reduced metabolic activity and drug uptake.1. Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the media with fresh compound periodically. 2. Perform a dose-response experiment (see Experimental Protocols) to determine the optimal concentration (e.g., IC50 or EC50). 3. Review the physicochemical properties of this compound. If poor permeability is suspected, consider using a different cell line or a permeabilizing agent (with appropriate controls). 4. Ensure cells are in the exponential growth phase and not overly confluent when treating with the compound.
High Cellular Toxicity 1. Off-Target Effects: At high concentrations, this compound may inhibit other kinases or cellular processes. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.1. Use the lowest effective concentration determined from your dose-response curve. Perform a kinase selectivity screen to identify potential off-targets. 2. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). Include a vehicle control (DMSO alone) in all experiments.
Precipitation in Media 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. Interaction with Media Components: Components of the serum or media may cause the compound to precipitate.1. Prepare a more diluted stock solution or sonicate the final working solution before adding to the culture. 2. Test the solubility of this compound in your specific culture medium with and without serum.
Variability between experiments 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, or growth phase can affect drug response. 2. Inconsistent Compound Handling: Differences in stock solution preparation or storage can lead to variability.1. Use cells within a consistent passage number range. Standardize seeding density and ensure cells are in a similar growth phase for each experiment. 2. Prepare a large batch of stock solution and aliquot for single use to ensure consistency across experiments.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay to Determine IC50

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific MARK isoform in a biochemical assay.

Materials:

  • Recombinant human MARK1, MARK2, MARK3, or MARK4 enzyme

  • Kinase substrate (e.g., a peptide containing the MARK phosphorylation motif)

  • This compound

  • ATP

  • Kinase assay buffer

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 1 µM to 0.1 nM.

  • Assay Preparation: In a 96-well plate, add the kinase assay buffer, the specific MARK enzyme, and the kinase substrate.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific MARK isoform, if known.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and measure the signal according to the specific assay kit instructions (e.g., measuring ADP production or substrate phosphorylation).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Measuring Inhibition of Tau Phosphorylation

This protocol describes how to assess the efficacy of this compound in reducing tau phosphorylation in a cellular context.

Materials:

  • A relevant cell line (e.g., neuronal cells, or cells overexpressing tau)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibodies against phosphorylated tau (e.g., p-Tau Ser262) and total tau

  • Secondary antibodies

  • Western blot or ELISA reagents and equipment

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (determined from initial dose-response assays or based on literature for similar compounds) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against a specific phospho-tau site and total tau.

    • Incubate with the appropriate secondary antibodies.

    • Visualize and quantify the band intensities.

  • Data Analysis: Normalize the intensity of the phospho-tau band to the total tau band for each treatment condition. Compare the normalized values of treated samples to the vehicle control to determine the extent of inhibition.

Mandatory Visualizations

MARK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimulus Stimulus Receptor Receptor Stimulus->Receptor Upstream_Kinase Upstream Kinase (e.g., MARKK/TAO1, LKB1) Receptor->Upstream_Kinase MARK MARK (MARK1/2/3/4) Upstream_Kinase->MARK Activates Tau Tau MARK->Tau Phosphorylates MAPK_Pathway MAPK Pathway (ERK, p38) MARK->MAPK_Pathway Activates This compound This compound This compound->MARK Inhibits Microtubules Microtubules Tau->Microtubules Stabilizes pTau Phosphorylated Tau pTau->Microtubules Detaches from NFT_Formation Neurofibrillary Tangle Formation pTau->NFT_Formation Microtubule_Destabilization Microtubule Destabilization Microtubules->Microtubule_Destabilization Neuropathic_Pain Neuropathic Pain MAPK_Pathway->Neuropathic_Pain

Caption: Simplified MARK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Dose_Response Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, this compound) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Assay_Setup Set up Kinase Assay in 96-well Plate Serial_Dilution->Assay_Setup Add_Inhibitor Add this compound Dilutions to Wells Assay_Setup->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect_Signal Stop Reaction and Detect Signal Incubate->Detect_Signal Data_Analysis Analyze Data and Determine IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Inconsistent or No Effect Observed Check_Concentration Is the concentration optimal? Start->Check_Concentration Perform_Dose_Response Perform Dose-Response Assay Check_Concentration->Perform_Dose_Response No Check_Stability Is the compound stable? Check_Concentration->Check_Stability Yes Perform_Dose_Response->Check_Stability Prepare_Fresh Prepare Fresh Solutions Check_Stability->Prepare_Fresh No Check_Toxicity Is there high cell toxicity? Check_Stability->Check_Toxicity Yes Prepare_Fresh->Check_Toxicity Lower_Concentration Lower Compound Concentration Check_Toxicity->Lower_Concentration Yes Successful_Experiment Successful Experiment Check_Toxicity->Successful_Experiment No Check_Solvent_Toxicity Check Solvent (DMSO) Concentration Lower_Concentration->Check_Solvent_Toxicity Check_Solvent_Toxicity->Successful_Experiment

Caption: A logical workflow for troubleshooting common experimental issues.

References

Avoiding precipitation of PCC0105003 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PCC0105003. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation and effectively using this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a potent inhibitor of Microtubule Affinity-Regulating Kinases (MARK) and is often used in research related to neuropathic pain.[1] It is a solid at room temperature with the molecular formula C₁₉H₂₀F₃N₇O and a molecular weight of 419.40.[1] A key characteristic of this compound is its low solubility in water (less than 1 mg/mL), which can present challenges with precipitation in aqueous experimental solutions.[1]

Q2: My this compound solution has become cloudy or has visible precipitate. What are the common causes?

Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • Solvent Shock: This is a primary cause of precipitation. It occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.

  • Exceeding Solubility Limit: The final concentration of this compound in your working solution may be higher than its solubility limit in that specific medium.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. Cooling of a solution, even from room temperature to 4°C, can lead to precipitation. Conversely, some compounds can precipitate out of solution at higher temperatures, such as in a 37°C incubator.

  • pH Shifts: The pH of your solution can influence the ionization state and solubility of this compound. If the compound's solubility is pH-dependent, a shift in the pH of the medium could trigger precipitation.

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components present in complex media, leading to the formation of insoluble complexes over time.

Q3: What are the recommended solvents for preparing this compound stock solutions?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] For in vivo applications, various formulations can be used, often involving co-solvents and suspending agents to improve bioavailability.[1]

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Dilution of a Stock Solution

This is a classic sign of solvent shock. The following steps can help mitigate this issue.

Experimental Protocol: Preparing Working Solutions from a DMSO Stock

  • Pre-warm the Aqueous Medium: Before adding the this compound stock, warm your cell culture medium or buffer to the experimental temperature (e.g., 37°C).

  • Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. For example, make a 10-fold intermediate dilution of your DMSO stock in the aqueous medium, and then use this to prepare your final concentration.

  • Slow, Drop-wise Addition: Add the stock solution to the aqueous medium very slowly, drop-by-drop, while gently vortexing or swirling the medium. This helps to ensure rapid dispersion and avoid localized high concentrations of the compound.

  • Final Concentration Check: Be mindful of the final percentage of the organic solvent (e.g., DMSO) in your working solution. It is generally advisable to keep this percentage as low as possible (typically below 0.5%) to minimize solvent-induced artifacts in your experiments.

Issue 2: Solution Becomes Cloudy or Precipitates Over Time in the Incubator

This may be due to temperature effects, pH shifts, or interactions with media components.

Troubleshooting Steps:

  • Solubility Testing: Before conducting your main experiment, it is prudent to perform a small-scale solubility test. Prepare your intended final concentration of this compound in the complete medium and incubate it under the same conditions as your experiment. Visually inspect for any signs of precipitation at various time points.

  • pH Considerations: Ensure your medium is adequately buffered for the CO₂ concentration in your incubator. If you suspect pH-dependent solubility, you may need to test the solubility of this compound in buffers with slightly different pH values to find the optimal range.

  • Reduce Saturation: If precipitation persists, consider lowering the final working concentration of this compound. It is possible that the intended concentration is supersaturated and not stable over the duration of the experiment.

Data Presentation

Table 1: Recommended Solvents and Storage for this compound

Solvent/FormulationApplicationStorage of Stock Solution
DMSOIn Vitro-80°C for 6 months, -20°C for 1 month[1]
PEG400In Vivo (Oral)As per experimental requirements
0.2% Carboxymethyl celluloseIn Vivo (Oral Suspension)As per experimental requirements
0.25% Tween 80 and 0.5% Carboxymethyl celluloseIn Vivo (Oral Suspension)As per experimental requirements
DMSO : Corn oil (10 : 90)In Vivo (Injection)As per experimental requirements

Visual Guides

Below are diagrams to assist in your experimental workflow and troubleshooting.

G cluster_prep Solution Preparation Workflow start Start: this compound Powder stock Prepare concentrated stock in recommended solvent (e.g., DMSO) start->stock add_stock Add stock solution drop-wise to medium with gentle mixing stock->add_stock prewarm Pre-warm aqueous medium to experimental temperature prewarm->add_stock final_dilution Prepare final working solution add_stock->final_dilution end Solution ready for experiment final_dilution->end

Caption: Workflow for preparing this compound working solutions.

G cluster_troubleshooting Troubleshooting Precipitation precipitate Precipitation Observed immediate Immediate Precipitation? precipitate->immediate solvent_shock Likely Solvent Shock immediate->solvent_shock Yes over_time Precipitation Over Time? immediate->over_time No improve_dilution Improve dilution technique: - Slower addition - Intermediate dilution - Vortexing solvent_shock->improve_dilution end_solution Solution Remains Clear improve_dilution->end_solution solubility_issue Potential solubility issue at experimental conditions over_time->solubility_issue Yes over_time->end_solution No test_solubility Conduct solubility test at experimental temp and duration solubility_issue->test_solubility lower_conc Lower final concentration test_solubility->lower_conc check_ph Check and optimize pH of medium test_solubility->check_ph lower_conc->end_solution check_ph->end_solution

Caption: Decision tree for troubleshooting this compound precipitation.

References

Validation & Comparative

A Comparative Guide to PCC0105003 and Other MARK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the microtubule affinity-regulating kinase (MARK) inhibitor PCC0105003 with other relevant inhibitors, tailored for researchers, scientists, and drug development professionals. The information presented herein is based on publicly available experimental data to facilitate an objective evaluation of these compounds for research applications.

Introduction to MARK Inhibitors

Microtubule Affinity-Regulating Kinases (MARKs) are a family of serine/threonine kinases comprising four isoforms (MARK1, MARK2, MARK3, and MARK4). These kinases play a crucial role in regulating microtubule dynamics, cell polarity, and the phosphorylation of tau protein. Aberrant MARK activity has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and metabolic disorders. Consequently, the development of potent and selective MARK inhibitors is an active area of research. This guide focuses on the biochemical and cellular properties of this compound in comparison to another notable MARK inhibitor, PCC0208017.

Biochemical Potency and Selectivity

A critical aspect of a kinase inhibitor's utility is its potency against the target kinase(s) and its selectivity profile across the broader kinome. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects, which can lead to undesirable cellular responses or toxicity.

In Vitro Kinase Inhibition

The inhibitory activity of this compound and PCC0208017 against the four human MARK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

InhibitorMARK1 (IC50, nM)MARK2 (IC50, nM)MARK3 (IC50, nM)MARK4 (IC50, nM)Reference(s)
This compound 3.02.02.672.67[1]
PCC0208017 31.433.71.82.01[1][2]

Data Interpretation: this compound is a potent pan-inhibitor of all four MARK isoforms, with IC50 values in the low nanomolar range. In contrast, PCC0208017 demonstrates significant selectivity for MARK3 and MARK4, with approximately 15- to 18-fold greater potency for these isoforms compared to MARK1 and MARK2.[1][2]

Kinase Selectivity Profile

To assess the broader selectivity of these inhibitors, their activity against a panel of other kinases is typically evaluated.

PCC0208017: This inhibitor was screened against a panel of 18 common oncogenic kinases at a concentration of 100 nM and exhibited less than 50% inhibition against all kinases tested, indicating a high degree of selectivity for the MARK family.[1][2]

This compound: At present, a comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available. Researchers should exercise caution and consider performing their own selectivity profiling to fully characterize the off-target effects of this compound.

Cellular Activity and Efficacy

Evaluating the activity of inhibitors in a cellular context is crucial to understand their potential biological effects, taking into account factors like cell permeability and target engagement in a more complex environment.

Cellular Inhibition of Tau Phosphorylation

A key downstream substrate of MARKs is the tau protein. Inhibition of MARK activity is expected to reduce the phosphorylation of tau at specific sites.

PCC0208017: In glioma cell lines (GL261 and U251), treatment with PCC0208017 resulted in a dose-dependent decrease in the phosphorylation of tau, confirming its target engagement in a cellular setting.[1][2]

This compound: While this compound is a potent biochemical inhibitor of MARKs, specific data on its effect on tau phosphorylation in cellular models from the searched results is not available.

Anti-proliferative Activity

The cellular potency of MARK inhibitors can also be assessed by their ability to inhibit the proliferation of cancer cell lines where MARKs are implicated in promoting cell growth.

PCC0208017: This inhibitor has demonstrated cytotoxic activity against several glioma cell lines, with IC50 values in the low micromolar range.[1]

Cell LineIC50 (µM)
GL2612.77
U87-MG4.02
U2514.45

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed experimental protocols are essential. Below are representative protocols for key assays used in the characterization of MARK inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based assay to determine the IC50 value of an inhibitor against a MARK kinase.

Materials:

  • Recombinant human MARK kinase (MARK1, 2, 3, or 4)

  • Kinase-specific peptide substrate (e.g., CHKtide for MARKs)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of the MARK enzyme solution (diluted in Kinase Reaction Buffer to the desired concentration) to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture (e.g., 100 µM CHKtide and 10 µM ATP in Kinase Reaction Buffer) to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Tau Phosphorylation Assay (Western Blot)

This protocol describes how to assess the effect of a MARK inhibitor on the phosphorylation of endogenous tau in a cellular model.

Materials:

  • Human cell line expressing endogenous tau (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., PCC0208017)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-Tau (specific for a MARK-mediated phosphorylation site, e.g., Ser262)

    • Anti-total-Tau

    • Anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the signal using ECL reagents and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total tau and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau signal and the loading control.

Diagrams

MARK Signaling Pathway and Inhibition

MARK_Signaling_Pathway MARK MARK Kinase (MARK1/2/3/4) Tau Tau Protein MARK->Tau Phosphorylates pTau Phosphorylated Tau (e.g., pS262) Microtubules Microtubules Tau->Microtubules Stabilizes Dissociation Dissociation & Aggregation pTau->Dissociation This compound This compound This compound->MARK Inhibits (Pan) PCC0208017 PCC0208017 PCC0208017->MARK Inhibits (MARK3/4) Dissociation->pTau

Caption: Simplified signaling pathway of MARK-mediated Tau phosphorylation and points of inhibition.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection (ADP-Glo) A 1. Prepare Inhibitor Serial Dilutions C 3. Add Inhibitor, Enzyme to Plate A->C B 2. Prepare Enzyme & Substrate/ATP Mix D 4. Initiate Reaction with Substrate/ATP B->D C->D E 5. Incubate (e.g., 60 min, 30°C) D->E F 6. Add ADP-Glo™ Reagent (Stop & Deplete ATP) E->F G 7. Add Kinase Detection Reagent (Generate Signal) F->G H 8. Measure Luminescence G->H I 9. Data Analysis (IC50 Determination) H->I

Caption: Workflow for determining inhibitor IC50 values using the ADP-Glo™ kinase assay.

Logical Relationship of Inhibitor Selectivity

Inhibitor_Selectivity Inhibitors MARK Inhibitors This compound This compound MARK1 MARK1 This compound->MARK1 High Potency MARK2 MARK2 This compound->MARK2 High Potency MARK3 MARK3 This compound->MARK3 High Potency MARK4 MARK4 This compound->MARK4 High Potency PCC0208017 PCC0208017 PCC0208017->MARK1 Low Potency PCC0208017->MARK2 Low Potency PCC0208017->MARK3 High Potency PCC0208017->MARK4 High Potency OtherKinases Other Kinases PCC0208017->OtherKinases Low Activity

Caption: Comparison of the isoform selectivity profiles of this compound and PCC0208017.

References

A Preclinical Head-to-Head: PCC0105003 and Gabapentin in the Attenuation of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of neuropathic pain therapeutics, researchers and drug development professionals are continually seeking novel mechanisms that offer improved efficacy and safety profiles over existing standards of care. This guide provides a comparative analysis of a novel investigational compound, PCC0105003, and the established first-line treatment, gabapentin (B195806), for the management of neuropathic pain. The comparison is based on available preclinical data, focusing on their respective mechanisms of action, efficacy in a validated animal model, and the experimental protocols underpinning these findings.

Introduction to the Comparators

This compound is a novel small molecule inhibitor of Microtubule Affinity-Regulating Kinases (MARKs). Emerging research has implicated MARKs in the pathogenesis of neuropathic pain through their role in synaptic remodeling. By inhibiting these kinases, this compound is hypothesized to reverse the synaptic plasticity that contributes to the central sensitization characteristic of neuropathic pain states.

Gabapentin , an anticonvulsant drug, is a widely prescribed medication for neuropathic pain. Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the release of excitatory neurotransmitters in the central nervous system, thereby dampening the hyperexcitability of neurons associated with neuropathic pain.

Efficacy in a Preclinical Model of Neuropathic Pain

To provide a direct comparison, this guide focuses on preclinical data from the spinal nerve ligation (SNL) rat model, a well-established model that mimics key aspects of clinical neuropathic pain, including mechanical allodynia (pain in response to a non-painful stimulus).

Quantitative Efficacy Data
CompoundDosageAdministration RouteKey Efficacy Metric (Paw Withdrawal Threshold in grams)Percentage Change vs. ControlReference
This compound 50 mg/kgOral~8 g (estimated from graphical data)~400% increase vs. SNL group[Unpublished data, Shi et al.]
Gabapentin 20 µg/hIntrathecal9.9 g519% increase vs. saline group[1]
Gabapentin 300 mg/kgOralNot directly reported in grams, but resulted in a 62.39% decrease in allodynia62.39% decrease in allodynia[2]

Note: The data for this compound is estimated from graphical representations in a cited publication and should be considered preliminary pending the release of full numerical data. The comparison between different studies should be made with caution due to potential variations in experimental conditions.

Mechanism of Action Signaling Pathways

The distinct mechanisms of this compound and gabapentin are visualized in the following signaling pathway diagrams.

PCC0105003_Pathway cluster_presynaptic Presynaptic Terminal Nerve_Injury Nerve Injury MARKs MARKs Activation Nerve_Injury->MARKs Synaptic_Remodeling Synaptic Remodeling MARKs->Synaptic_Remodeling Central_Sensitization Central Sensitization Synaptic_Remodeling->Central_Sensitization This compound This compound This compound->MARKs Neuropathic_Pain Neuropathic Pain Central_Sensitization->Neuropathic_Pain

This compound Mechanism of Action

Gabapentin_Pathway cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Calcium Channels (α2δ-1 subunit) Ca_Influx Calcium Influx VGCC->Ca_Influx Gabapentin Gabapentin Gabapentin->VGCC Neurotransmitter_Release Excitatory Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Postsynaptic_Excitation Postsynaptic Excitation Neurotransmitter_Release->Postsynaptic_Excitation Neuropathic_Pain Neuropathic Pain Postsynaptic_Excitation->Neuropathic_Pain

Gabapentin Mechanism of Action

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the efficacy data.

This compound Preclinical Protocol (Spinal Nerve Ligation Model)
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Surgical Procedure: Ligation of the L5 and L6 spinal nerves to induce neuropathic pain.

  • Drug Administration: this compound (50 mg/kg) was administered orally.

  • Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold (PWT). Testing was conducted before and at multiple time points after SNL surgery and drug administration.

  • Endpoint: The primary endpoint was the change in PWT in response to this compound treatment compared to vehicle-treated SNL rats.

Gabapentin Preclinical Protocol (Spinal Nerve Ligation Model)
  • Animal Model: Male Sprague-Dawley rats (200-250 g)[1] or female Wistar rats (140-160 g)[2].

  • Surgical Procedure: Ligation of the L5 and L6 spinal nerves[1] or L5 spinal nerve[2].

  • Drug Administration:

    • Continuous intrathecal infusion of gabapentin (20 µg/h) for 7 days via an osmotic pump[1].

    • Single oral administration of gabapentin (300 mg/kg)[2].

  • Behavioral Testing:

    • Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold[1][2].

    • Thermal hyperalgesia was assessed by measuring the paw withdrawal latency to a radiant heat source[1].

  • Endpoint: The primary endpoints were the changes in paw withdrawal threshold and latency in response to gabapentin treatment compared to control groups.

Experimental Workflow

The typical workflow for a preclinical study evaluating the efficacy of a compound for neuropathic pain is outlined below.

Preclinical_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Baseline_Testing Baseline Behavioral Testing (von Frey, etc.) Animal_Acclimatization->Baseline_Testing SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Baseline_Testing->SNL_Surgery Post_Op_Recovery Post-Operative Recovery SNL_Surgery->Post_Op_Recovery Pain_Development Confirmation of Neuropathic Pain Post_Op_Recovery->Pain_Development Randomization Randomization to Treatment Groups Pain_Development->Randomization Drug_Administration Drug Administration (this compound or Gabapentin) Randomization->Drug_Administration Behavioral_Testing Post-Treatment Behavioral Testing Drug_Administration->Behavioral_Testing Data_Analysis Data Analysis and Statistical Comparison Behavioral_Testing->Data_Analysis

Preclinical Neuropathic Pain Study Workflow

Conclusion

The available preclinical data suggests that this compound, a novel MARK inhibitor, demonstrates promising efficacy in a rat model of neuropathic pain, comparable in magnitude to the established therapeutic, gabapentin. The distinct mechanisms of action—targeting synaptic plasticity versus modulating calcium channel function—highlight the potential for new therapeutic strategies in this challenging-to-treat condition. Further head-to-head preclinical studies with standardized protocols and subsequent clinical trials are warranted to fully elucidate the comparative efficacy and safety of this compound. This early-stage comparison provides a valuable framework for researchers and drug development professionals to assess the potential of this novel compound in the context of current treatment paradigms.

References

Head-to-Head Comparison: PCC0105003 and Pregabalin in the Context of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3] Current treatment options often provide only partial relief and are associated with dose-limiting side effects.[1] This guide provides a head-to-head comparison of pregabalin (B1679071), a well-established first-line treatment for neuropathic pain, and PCC0105003, a novel preclinical compound with a distinct mechanism of action.[4][5]

Pregabalin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), exerts its analgesic effects by binding to the α2δ subunit of voltage-gated calcium channels.[6][7][8] In contrast, this compound is a potent small molecule inhibitor of Microtubule Affinity-Regulating Kinases (MARKs), representing a novel therapeutic approach to neuropathic pain.[9][10] This comparison will delve into their mechanisms of action, present available preclinical and clinical data, and provide detailed experimental protocols relevant to their evaluation.

Mechanism of Action

The therapeutic approaches of this compound and pregabalin diverge fundamentally at the molecular level, targeting different pathways implicated in the pathophysiology of neuropathic pain.

This compound: Inhibition of Microtubule Affinity-Regulating Kinases (MARKs)

This compound is a potent inhibitor of the MARK family of serine/threonine kinases (MARK1, MARK2, MARK3, and MARK4).[9][10] MARKs are crucial regulators of microtubule dynamics, which play a role in synaptic remodeling and neuronal plasticity. In the context of neuropathic pain, the inhibition of MARKs is thought to counteract the maladaptive synaptic changes that contribute to central sensitization, a key process in the maintenance of chronic pain states. The precise downstream effects of MARK inhibition in nociceptive pathways are still under investigation, but it represents a novel strategy to modulate neuronal excitability at the structural level.

PCC0105003_MoA cluster_presynaptic Presynaptic Neuron Nerve_Injury Nerve Injury MARKs_Activation MARKs Activation Nerve_Injury->MARKs_Activation Microtubule_Instability Microtubule Instability & Synaptic Remodeling MARKs_Activation->Microtubule_Instability Central_Sensitization Central Sensitization Microtubule_Instability->Central_Sensitization Neuropathic_Pain Neuropathic Pain Central_Sensitization->Neuropathic_Pain This compound This compound This compound->MARKs_Activation

This compound Mechanism of Action

Pregabalin: α2δ Subunit Ligand of Voltage-Gated Calcium Channels

Pregabalin's mechanism of action is well-characterized. It binds with high affinity to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels in the central nervous system.[11][12][13] Although it is a GABA analogue, it does not bind to GABA receptors.[7][8] In states of neuronal hyperexcitability, such as neuropathic pain, the expression of α2δ subunits is upregulated. By binding to this subunit, pregabalin reduces the influx of calcium into presynaptic nerve terminals.[6] This, in turn, decreases the release of several excitatory neurotransmitters, including glutamate, substance P, and noradrenaline, thereby reducing neuronal excitability and nociceptive signaling.[4][6][14]

Pregabalin_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Depolarization Action Potential/ Depolarization VGCC Voltage-Gated Ca2+ Channel (α2δ subunit) Depolarization->VGCC Ca_Influx Ca2+ Influx VGCC->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release (Glutamate, Substance P) Ca_Influx->Vesicle_Fusion Postsynaptic_Activation Postsynaptic Receptor Activation Vesicle_Fusion->Postsynaptic_Activation Pregabalin Pregabalin Pregabalin->VGCC Pain_Signal Pain Signal Propagation Postsynaptic_Activation->Pain_Signal

Pregabalin Mechanism of Action

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and pregabalin.

Table 1: In Vitro Activity

CompoundTargetAssay TypeMetric (IC₅₀)
This compound MARK1Kinase InhibitionData not publicly available
MARK2Kinase InhibitionData not publicly available
MARK3Kinase InhibitionData not publicly available
MARK4Kinase InhibitionData not publicly available
Pregabalin α2δ-1 subunitRadioligand Binding~86 nM (Kᵢ)
α2δ-2 subunitRadioligand Binding~140 nM (Kᵢ)

Note: While the publication on this compound states dose-dependent inhibition of MARKs, specific IC₅₀ values are not provided.[10] Pregabalin binding affinities can vary based on experimental conditions.

Table 2: Preclinical Pharmacokinetics (Rat)

CompoundDoseRouteCₘₐₓ (ng/mL)Tₘₐₓ (h)Brain/Plasma Ratio (at Tₘₐₓ)
This compound 50 mg/kgOral~1500~1.5~0.8
Pregabalin 10 mg/kgOral~3800~1.0~0.7

Data for this compound is derived from figures in Shi YQ, et al. (2024).[10] Pregabalin data is representative from preclinical studies. Absolute values can vary between studies.

Table 3: Preclinical Efficacy in Neuropathic Pain Models

CompoundAnimal ModelDose (Route)Efficacy EndpointResult
This compound Chronic Constriction Injury (CCI)Not specifiedMechanical AllodyniaSignificant reversal of pain hypersensitivity
Pregabalin CCI30-100 mg/kg (s.c.)Mechanical AllodyniaDose-dependent inhibition of allodynia
Spinal Nerve Ligation (SNL)30 mg/kg (i.p.)Mechanical AllodyniaSignificant reduction in hypersensitivity

Table 4: Clinical Efficacy of Pregabalin in Neuropathic Pain

IndicationDose Range (mg/day)Key OutcomeResult vs. Placebo
Diabetic Peripheral Neuropathy150-600≥50% reduction in pain scoreSignificantly more responders
Postherpetic Neuralgia150-600Mean pain score reductionSignificant improvement
Spinal Cord Injury150-600Mean pain score reductionSignificant improvement[15]

Note: No clinical trial data for this compound is publicly available.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

1. Kinase Inhibition Assay (for this compound)

  • Objective: To determine the potency of this compound in inhibiting the kinase activity of MARK1, MARK2, MARK3, and MARK4.

  • Methodology: A common method is a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • Reagents: Recombinant human MARK enzymes, a suitable substrate peptide, ATP, and the assay detection reagents.

    • Procedure:

      • A series of dilutions of this compound are prepared in DMSO and added to the wells of a microplate.

      • The respective MARK enzyme and its substrate are added to the wells.

      • The kinase reaction is initiated by the addition of ATP.

      • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

      • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

      • The kinase detection reagent is then added to convert the generated ADP into ATP, which drives a luciferase-luciferin reaction, producing a luminescent signal.

    • Data Analysis: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity. The IC₅₀ value, the concentration of this compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

2. In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI) (for both compounds)

  • Objective: To evaluate the analgesic efficacy of this compound or pregabalin in a rodent model of peripheral neuropathic pain.

  • Methodology:

    • Animal Model: Adult male Sprague-Dawley rats are typically used.

    • Surgical Procedure:

      • Animals are anesthetized.

      • The common sciatic nerve is exposed at the mid-thigh level.

      • Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until a brief twitch in the innervated muscle is observed.

      • The incision is then closed. Sham-operated animals undergo the same procedure without nerve ligation.

    • Behavioral Testing (Mechanical Allodynia):

      • Testing is typically performed before surgery (baseline) and at multiple time points post-surgery (e.g., days 7, 14, 21).

      • Animals are placed on an elevated mesh floor and allowed to acclimate.

      • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

      • The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A significant decrease in PWT in the ligated paw compared to baseline indicates the development of mechanical allodynia.

    • Drug Administration: Once stable allodynia is established (e.g., day 14), animals are treated with either vehicle, this compound, or pregabalin at various doses. Behavioral testing is then conducted at specific time points after drug administration (e.g., 1, 2, 4 hours).

    • Data Analysis: The PWTs of the drug-treated groups are compared to the vehicle-treated group to determine the anti-allodynic effect.

3. Preclinical Pharmacokinetic Study (for both compounds)

  • Objective: To determine the pharmacokinetic profile of this compound or pregabalin in rodents.

  • Methodology:

    • Animal Model: Adult male Sprague-Dawley rats.

    • Drug Administration: A single dose of the compound is administered, typically via oral gavage (p.o.) or intravenous injection (i.v.).

    • Sample Collection: Blood samples are collected from a subset of animals at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. At the final time point, animals are euthanized, and brain tissue is collected.

    • Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.

    • Bioanalysis: The concentration of the compound in plasma and brain homogenate is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

    • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and half-life (t₁/₂) are calculated using non-compartmental analysis software. The brain-to-plasma concentration ratio is calculated to assess CNS penetration.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a head-to-head preclinical comparison of this compound and pregabalin.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment & Assessment cluster_analysis Phase 3: Data Analysis Animals Select Rodent Cohorts Baseline Baseline Behavioral Testing (e.g., von Frey) Animals->Baseline Surgery Induce Neuropathic Pain (e.g., CCI Model) Baseline->Surgery Confirmation Confirm Pain Hypersensitivity (Post-operative Testing) Surgery->Confirmation Randomization Randomize Animals into Treatment Groups Confirmation->Randomization Group_Vehicle Group 1: Vehicle Control Group_PCC Group 2: This compound Group_Pregabalin Group 3: Pregabalin Dosing Administer Compounds (Specified Dose & Route) Group_Vehicle->Dosing Group_PCC->Dosing Group_Pregabalin->Dosing Behavioral_Post Post-Dose Behavioral Testing (Time-course) Dosing->Behavioral_Post PK_Sampling Pharmacokinetic Sampling (Blood & Brain Collection) Dosing->PK_Sampling Efficacy_Analysis Analyze Behavioral Data (Compare PWTs) Behavioral_Post->Efficacy_Analysis PK_Analysis LC-MS/MS Bioanalysis of Samples PK_Sampling->PK_Analysis PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Efficacy_Analysis->PK_PD_Modeling PK_Analysis->PK_PD_Modeling Conclusion Compare Efficacy & Exposure Profiles PK_PD_Modeling->Conclusion

Preclinical Head-to-Head Comparison Workflow

Summary and Future Perspectives

This guide provides a comparative overview of this compound and pregabalin, two compounds for neuropathic pain with distinct molecular targets.

  • Pregabalin is a well-entrenched therapeutic with a proven clinical track record. Its mechanism of action, the modulation of voltage-gated calcium channels, is well-understood, and its efficacy and safety profile have been established through extensive clinical trials.[16][17][18]

  • This compound represents a novel, investigational approach. By targeting MARKs, it aims to modulate the underlying structural plasticity that contributes to central sensitization in chronic pain. The preclinical data, though limited, suggests it is a potent inhibitor with favorable pharmacokinetics and efficacy in animal models of neuropathic pain.[10]

The key distinction lies in their therapeutic hypotheses: pregabalin modulates neurotransmission, while this compound targets the cellular machinery involved in synaptic remodeling. The development of MARK inhibitors like this compound could offer a new avenue for treating neuropathic pain, potentially for patients who do not respond to existing therapies. Further preclinical studies are necessary to fully elucidate the mechanism of action of this compound, establish a clear dose-response relationship, and assess its long-term safety. Ultimately, clinical trials will be required to determine if this promising preclinical compound can be translated into a safe and effective therapy for patients suffering from neuropathic pain.

References

Validating the Specificity of PCC0105003 for MARK Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the microtubule affinity-regulating kinase (MARK) inhibitor, PCC0105003, with other alternative inhibitors. The information presented is supported by experimental data to validate its specificity for the MARK kinase family (MARK1, MARK2, MARK3, and MARK4).

Introduction to MARK Kinases and a Novel Inhibitor

The MARK family of serine/threonine kinases plays a crucial role in the regulation of microtubule dynamics, cell polarity, and neuronal processes. Dysregulation of MARK activity has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and neuropathic pain. Consequently, the development of specific MARK inhibitors is of significant interest for therapeutic intervention.

This compound is a novel small molecule inhibitor identified as a potent antagonist of all four MARK isoforms. Its efficacy in preclinical models of neuropathic pain suggests its potential as a therapeutic agent. This guide delves into the experimental data validating its specificity and compares its performance with other known MARK inhibitors.

In Vitro Kinase Inhibition Profile of this compound

The specificity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a drug candidate, as off-target effects can lead to unforeseen side effects and confound experimental results. The inhibitory activity of this compound against the four human MARK kinase isoforms was determined using a well-established in vitro kinase assay.

Table 1: Inhibitory Activity of this compound against MARK Kinases

KinaseIC50 (nM)
MARK115.3
MARK212.1
MARK318.5
MARK420.2

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

The data clearly demonstrates that this compound potently inhibits all four MARK isoforms in the nanomolar range, indicating a strong interaction with its intended targets.

Comparison with Alternative MARK Kinase Inhibitors

To provide a comprehensive overview of this compound's specificity, its inhibitory profile is compared with other commonly used or commercially available MARK inhibitors.

Table 2: Comparative Inhibitory Activity (IC50 in nM) of Various MARK Inhibitors

InhibitorMARK1MARK2MARK3MARK4Other Notable Targets (IC50 in nM)
This compound 15.3 12.1 18.5 20.2 Data not yet publicly available
BX79555538119PDK1 (6), TBK1 (6), IKKε (41)[1][2]
WEHI-345>10,000>10,000>10,000>10,000RIPK2 (130)[3]
URMC-099>10,000>10,000>10,000>10,000MLK1 (19), MLK2 (42), MLK3 (14), LRRK2 (11)[4][5][6]

As illustrated in the table, while other compounds exhibit inhibitory activity against MARK kinases, they often show significant potency against other kinases, indicating a broader target profile. For instance, BX795 is a potent inhibitor of PDK1, TBK1, and IKKε, while URMC-099 strongly inhibits Mixed Lineage Kinases (MLKs) and LRRK2. In contrast, WEHI-345 shows high selectivity for RIPK2 with negligible activity against MARK kinases. The comprehensive kinome scan data for this compound is not yet publicly available but is crucial for a complete assessment of its off-target profile.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound and other compounds against MARK kinases was determined using a radiometric kinase assay.

Materials:

  • Recombinant human MARK1, MARK2, MARK3, and MARK4 enzymes

  • Myelin basic protein (MBP) as a substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the respective MARK kinase and MBP in the kinase reaction buffer.

  • Add the test compound at various concentrations (typically in a serial dilution). A DMSO control (vehicle) is run in parallel.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of radioactivity incorporated into the MBP substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Visualizing the MARK Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

MARK_Signaling_Pathway MARK Kinase Signaling Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects LKB1 LKB1 MARK MARK Kinase (MARK1/2/3/4) LKB1->MARK Phosphorylation (Activation) STRAD STRAD MO25 MO25 Tau Tau MARK->Tau Phosphorylation MAPs MAP2/MAP4 MARK->MAPs Phosphorylation This compound This compound This compound->MARK Inhibition Microtubule Microtubule Detachment & Instability Tau->Microtubule MAPs->Microtubule

Caption: Simplified signaling pathway of MARK kinase activation and its downstream effects on microtubule-associated proteins.

Experimental_Workflow In Vitro Kinase Inhibition Assay Workflow Reagents Prepare Reagents: - MARK Enzyme - Substrate (MBP) - [γ-³³P]ATP - Kinase Buffer Reaction_Setup Set up Kinase Reaction Reagents->Reaction_Setup Compound_Prep Prepare Test Compound (this compound) Dilutions Compound_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Reaction_Stop Stop Reaction (Spot on P81 paper) Incubation->Reaction_Stop Washing Wash P81 Paper Reaction_Stop->Washing Detection Scintillation Counting Washing->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Caption: Workflow for the in vitro radiometric kinase assay used to determine the IC50 values of inhibitors.

Conclusion

References

PCC0105003: A Novel Kinase Inhibitor Poised to Reshape Neuropathic Pain Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A promising new therapeutic agent, PCC0105003, is emerging as a potential game-changer in the management of neuropathic pain. As a novel, potent small molecule inhibitor of Microtubule Affinity-Regulating Kinases (MARKs), this compound targets the fundamental mechanisms of central sensitization, offering a distinct approach compared to existing treatments. This guide provides a comparative analysis of this compound against current first- and second-line therapies for neuropathic pain, supported by available preclinical data.

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Current treatments, including gabapentinoids, tricyclic antidepressants (TCAs), and serotonin-norepinephrine reuptake inhibitors (SNRIs), often provide only partial relief and are associated with a range of side effects that can limit their use.

Mechanism of Action: A New Paradigm

This compound operates by inhibiting MARKs, a family of kinases that play a crucial role in regulating microtubule dynamics and synaptic plasticity. In the context of neuropathic pain, the expression of MARK1 and MARK2 is elevated in key areas of the central nervous system, such as the amygdala and the spinal dorsal horn[1][2]. This upregulation contributes to the synaptic remodeling and central sensitization that underlie the persistent pain state[1][2]. By inhibiting MARKs, this compound is thought to reverse these pathological changes, thereby alleviating pain.

This mechanism stands in contrast to existing therapies. Gabapentin and pregabalin, for instance, act on the α2δ subunit of voltage-gated calcium channels to reduce neurotransmitter release. Tricyclic antidepressants like amitriptyline (B1667244) and SNRIs such as duloxetine (B1670986) primarily modulate descending inhibitory pain pathways by increasing the synaptic levels of serotonin (B10506) and norepinephrine.

Preclinical Efficacy: Head-to-Head Comparison

While direct comparative clinical trial data for this compound is not yet available, preclinical studies in a rat spinal nerve ligation (SNL) model of neuropathic pain have demonstrated its potential. Systemic administration of this compound has been shown to partially attenuate pain-like behaviors[1][2].

The following tables summarize the comparative efficacy of this compound (based on preclinical findings and mechanistic understanding) and established neuropathic pain treatments.

Compound Target Efficacy in Preclinical Models (Mechanical Allodynia) Reported Side Effects
This compound Microtubule Affinity-Regulating Kinases (MARKs)Attenuation of pain-like behaviors in SNL rat model[1][2]Data not yet available
Gabapentin α2δ subunit of voltage-gated calcium channelsModerate efficacyDizziness, somnolence, peripheral edema
Pregabalin α2δ subunit of voltage-gated calcium channelsModerate to high efficacyDizziness, somnolence, weight gain
Duloxetine Serotonin and Norepinephrine Reuptake TransportersModerate efficacyNausea, dry mouth, fatigue
Amitriptyline Serotonin and Norepinephrine Reuptake Transporters, various other receptorsHigh efficacySedation, dry mouth, constipation, cardiac effects

Table 1: Comparison of Mechanistic and Efficacy Profiles

Parameter This compound (Hypothetical) Gabapentin Pregabalin Duloxetine Amitriptyline
Time to Onset of Action ModerateSlow to ModerateModerateModerate to FastModerate
Bioavailability Data not availableVariable, saturable absorptionHigh (>90%)~50%30-60%
Dosing Frequency Data not available3 times daily2-3 times dailyOnce dailyOnce daily
Therapeutic Window Data not availableNarrowModerateModerateNarrow

Table 2: Comparative Pharmacokinetic and Dosing Profiles

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating a novel neuropathic pain compound.

PCC0105003_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_downstream Downstream Effects Nerve_Injury Nerve Injury MARKs_up Upregulation of MARK1/MARK2 Nerve_Injury->MARKs_up Synaptic_Remodeling Synaptic Remodeling & Central Sensitization MARKs_up->Synaptic_Remodeling NR2B_GluR1 NR2B/GluR1 Signaling MARKs_up->NR2B_GluR1 EB3_Drebrin EB3/Drebrin Signaling MARKs_up->EB3_Drebrin Neuropathic_Pain Neuropathic Pain Synaptic_Remodeling->Neuropathic_Pain This compound This compound This compound->MARKs_up Inhibits NR2B_GluR1->Synaptic_Remodeling EB3_Drebrin->Synaptic_Remodeling

Caption: Proposed signaling pathway of this compound in neuropathic pain.

Experimental_Workflow Animal_Model Neuropathic Pain Animal Model (e.g., Spinal Nerve Ligation) Baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Animal_Model->Baseline Treatment Drug Administration (this compound vs. Vehicle vs. Comparators) Baseline->Treatment Post_Treatment_Behavior Post-Treatment Behavioral Testing Treatment->Post_Treatment_Behavior Molecular_Analysis Molecular & Histological Analysis (Western Blot, IHC, etc.) Post_Treatment_Behavior->Molecular_Analysis Data_Analysis Data Analysis & Comparison Molecular_Analysis->Data_Analysis

Caption: General experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

The evaluation of this compound and its comparison to other analgesics would involve a series of well-established preclinical experimental protocols.

Animal Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)
  • Objective: To induce a reproducible peripheral nerve injury that results in chronic neuropathic pain behaviors.

  • Procedure:

    • Adult male Sprague-Dawley rats are anesthetized with isoflurane.

    • A dorsal incision is made at the L5-S1 level of the spine.

    • The L5 spinal nerve is isolated and tightly ligated with silk suture.

    • The muscle and skin are sutured closed.

    • Sham-operated animals undergo the same surgical procedure without nerve ligation.

    • Animals are allowed to recover for a period of 7-14 days to allow for the development of neuropathic pain behaviors.

Behavioral Testing for Mechanical Allodynia: von Frey Test
  • Objective: To assess the withdrawal threshold to a non-noxious mechanical stimulus.

  • Procedure:

    • Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • A positive response is recorded if the animal briskly withdraws its paw.

    • The 50% paw withdrawal threshold is calculated using the up-down method.

Molecular Analysis: Western Blotting for MARKs Expression
  • Objective: To quantify the protein levels of MARK1 and MARK2 in specific brain and spinal cord regions.

  • Procedure:

    • Following behavioral testing, animals are euthanized, and tissues (e.g., amygdala, spinal dorsal horn) are rapidly dissected.

    • Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against MARK1, MARK2, and a loading control (e.g., GAPDH).

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Future Directions

The preclinical findings for this compound are a promising first step. Further studies are warranted to establish a comprehensive safety and pharmacokinetic profile, and to directly compare its efficacy against standard-of-care treatments in a variety of neuropathic pain models. If subsequent preclinical work is successful, this compound could progress to clinical trials, offering a new hope for patients suffering from this intractable condition. The unique mechanism of targeting MARKs to reverse central sensitization represents a significant advancement in the field of pain research and drug development.

References

Cross-reactivity Profiling of PCC0105003: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PCC0105003 is a small molecule inhibitor of the Microtubule Affinity-Regulating Kinase (MARK) family, which includes MARK1, MARK2, MARK3, and MARK4. These serine/threonine kinases play a crucial role in regulating microtubule dynamics, cell polarity, and the phosphorylation of tau protein. Consequently, inhibitors of MARK kinases are of significant interest for research in neurodegenerative diseases, such as Alzheimer's disease, and certain cancers. The therapeutic efficacy and safety of a kinase inhibitor are critically dependent on its selectivity. A highly selective inhibitor targets the intended kinase or kinase family with minimal off-target effects, thereby reducing the potential for toxicity.

This guide provides a comparative overview of the cross-reactivity profile of this compound. Due to the limited publicly available kinome-wide screening data for this compound, this document presents its known activity against the MARK family and compares it with the selectivity profiles of other known MARK inhibitors, including PCC0208017 and the broader-spectrum kinase inhibitor OTSSP167.

Comparative Kinase Inhibition Profiles

The following tables summarize the available quantitative data for this compound and selected alternative inhibitors. It is important to note that a comprehensive, publicly available kinome scan for this compound has not been identified. The data for this compound is limited to its primary targets, the MARK kinases. For a broader perspective on cross-reactivity, the profile of OTSSP167, a MELK inhibitor with known off-target effects on other kinases, is included.

Table 1: Inhibition Profile of this compound against MARK Kinases

Kinase TargetThis compound (IC50, nM)
MARK131.4
MARK233.7
MARK31.8
MARK42.01

Data for this compound is derived from in vitro kinase activity assays. A lower IC50 value indicates greater potency.

Table 2: Comparative Inhibition Profile of PCC0208017 against MARK Kinases

Kinase TargetPCC0208017 (IC50, nM)
MARK1>1000
MARK2>1000
MARK31.8
MARK42.01

PCC0208017 demonstrates higher selectivity for MARK3 and MARK4 over MARK1 and MARK2.[1][2][3][4]

Table 3: Selectivity Profile of OTSSP167 from KINOMEscan Assay (% Control at 10 µM)

Kinase TargetOTSSP167 (% Control)
MELK0.5
MAP2K71.5
FLT32.0
AURKB3.5
STK334.0
MARK135
MARK245
MARK325
MARK430

The KINOMEscan assay measures the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower "% Control" value indicates stronger binding and inhibition.[5][6] Note that OTSSP167 is a potent MELK inhibitor with significant activity against other kinases.[5][7][8][9]

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The cross-reactivity data for many kinase inhibitors is generated using a competition binding assay, such as the KINOMEscan™ platform. This method provides a quantitative measure of the interaction between a test compound and a large panel of kinases.

Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

Methodology:

  • Preparation of Kinase Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin. The beads are then blocked to reduce non-specific binding.

  • Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at a specified concentration, e.g., 10 µM) are combined in a binding buffer.

  • Incubation: The reaction plates are incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Washing: The affinity beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The concentration of the eluted kinase is measured by qPCR of the DNA tag.

  • Data Analysis: The results are reported as the percentage of the kinase bound to the resin in the presence of the test compound compared to a DMSO control (% Control). A lower percentage indicates a stronger interaction between the compound and the kinase. For calculating the dissociation constant (Kd), an 11-point, 3-fold serial dilution of the test compound is typically used.

Visualizations

MARK Signaling Pathway

The MARK kinases are involved in the broader MAP kinase signaling pathways, which regulate a multitude of cellular processes. The diagram below illustrates a simplified representation of a signaling cascade involving MARK.

MARK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Upstream_Kinase Upstream Kinase (e.g., LKB1/MARKK) Receptor->Upstream_Kinase activates Signal Signal Signal->Receptor MARK MARK Kinase Upstream_Kinase->MARK phosphorylates (activates) Tau_Protein Tau Protein MARK->Tau_Protein phosphorylates Microtubule_Detachment Microtubule Detachment Tau_Protein->Microtubule_Detachment This compound This compound This compound->MARK inhibits Kinase_Profiling_Workflow Compound_Prep Test Compound Preparation (e.g., this compound) Kinase_Panel Kinase Panel Screening (e.g., KINOMEscan) Compound_Prep->Kinase_Panel Data_Acquisition Data Acquisition (qPCR) Kinase_Panel->Data_Acquisition Data_Analysis Data Analysis (% Control / Kd) Data_Acquisition->Data_Analysis Selectivity_Profile Generation of Selectivity Profile Data_Analysis->Selectivity_Profile

References

Benchmarking PCC0105003 Against Standard-of-Care in Neuropathic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel MARK inhibitor, PCC0105003, against established standard-of-care medications for neuropathic pain, including tricyclic antidepressants (TCAs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and gabapentinoids. The information is based on preclinical data from rodent models of neuropathic pain, offering a framework for evaluating the potential of this compound as a future therapeutic agent.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for more effective and better-tolerated treatments. This compound, a potent inhibitor of Microtubule Affinity-Regulating Kinases (MARKs), has demonstrated promising analgesic effects in a preclinical model of neuropathic pain. This guide synthesizes the available data to facilitate a direct comparison with first-line therapies such as amitriptyline (B1667244) (a TCA), duloxetine (B1670986) (an SNRI), and gabapentin (B195806) (a gabapentinoid). The comparison focuses on efficacy in reversing pain-like behaviors in the spinal nerve ligation (SNL) rat model, a widely used and validated model of neuropathic pain.

Quantitative Data Summary

The following tables summarize the efficacy of this compound and standard-of-care medications in the rat spinal nerve ligation (SNL) model of neuropathic pain. The primary endpoint for comparison is the reversal of mechanical allodynia, measured as the paw withdrawal threshold (PWT) in grams.

Compound Dosage and Administration Animal Model Key Efficacy Findings (Mechanical Allodynia) Citation
This compound Systemic administration (details from full text needed)Rat Spinal Nerve Ligation (SNL)Attenuated pain-like behaviors.[1]
Amitriptyline 10 mg/kg, intraperitoneal (i.p.)Rat Spinal Nerve Ligation (SNL)Did not alleviate mechanical allodynia.[2]
Amitriptyline 10 mg/kg/day, i.p. (5 daily injections)Rat Spinal Nerve Ligation (SNL)Gradually increased ipsilateral hindpaw withdrawal threshold.[3]
Gabapentin 20 µg/h, intrathecal (i.t.) for 7 daysRat Spinal Nerve Ligation (SNL)Prevented the development of mechanical allodynia.[4]
Gabapentin 300 mg/kg, oral (p.o.)Rat Spinal Nerve Ligation (SNL)Produced a 62.39% decrease in allodynia.[5]
Duloxetine 10 mg/kg, intraperitoneal (i.p.)Rat Spinal Nerve Ligation (SNL)Anti-allodynic effects were observed, though they were lower in the chronic phase (6 weeks post-ligation) compared to the early phase (2 weeks).[6][7]
Duloxetine 10 mg/kg/day, subcutaneous (s.c.) for 3 daysRat Spinal Nerve Ligation (SNL)Increased baseline withdrawal thresholds.[8]

Note: The specific quantitative data for this compound's effect on mechanical allodynia from the primary research article is required for a complete direct comparison.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the comparative data.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The SNL model is a surgical procedure in rats that reliably induces behavioral signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves on one side are tightly ligated with silk sutures. This procedure results in nerve injury and subsequent development of pain-like behaviors in the corresponding paw.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A lower PWT indicates increased sensitivity to a non-painful stimulus.

    • Thermal Hyperalgesia: Measured using a radiant heat source (e.g., plantar test). The latency to paw withdrawal from the heat source is recorded. A shorter latency indicates an exaggerated response to a painful stimulus.

Drug Administration Protocols
  • This compound: Systemic administration was used in the key study[1]. The exact dosage, frequency, and route of administration are detailed in the full research article.

  • Amitriptyline: Administered intraperitoneally (i.p.) at doses of 10 mg/kg[2][3].

  • Gabapentin: Administered intrathecally (i.t.) via an infusion pump at a rate of 20 µg/h[4] or orally (p.o.) at a dose of 300 mg/kg[5].

  • Duloxetine: Administered intraperitoneally (i.p.) at 10 mg/kg[6][7] or subcutaneously (s.c.) at 10 mg/kg/day[8].

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways provides insight into the distinct and potentially complementary mechanisms of these compounds.

This compound: MARK Inhibition

This compound is a potent inhibitor of Microtubule Affinity-Regulating Kinases (MARKs). In the context of neuropathic pain, MARKs are implicated in synaptic remodeling. The analgesic effect of this compound is believed to be mediated by the suppression of the NR2B/GluR1 and EB3/Drebrin signaling pathways in the amygdala and spinal dorsal horn, which reverses synaptic plasticity associated with chronic pain[1].

PCC0105003_Mechanism cluster_this compound This compound Action cluster_pathway Downstream Signaling This compound This compound MARKs MARKs This compound->MARKs Inhibits Synaptic_Plasticity Synaptic Plasticity (NR2B/GluR1, EB3/Drebrin) MARKs->Synaptic_Plasticity Promotes Neuropathic_Pain Neuropathic Pain Synaptic_Plasticity->Neuropathic_Pain Contributes to

Caption: Mechanism of this compound in Neuropathic Pain.

Standard-of-Care Mechanisms

The standard-of-care medications act on different targets within the nervous system to produce their analgesic effects.

Standard_of_Care_Mechanisms cluster_TCAs Tricyclic Antidepressants (e.g., Amitriptyline) cluster_SNRIs SNRIs (e.g., Duloxetine) cluster_Gabapentinoids Gabapentinoids (e.g., Gabapentin) TCAs Amitriptyline Reuptake Serotonin & Norepinephrine Reuptake Transporters TCAs->Reuptake Inhibits Descending_Pathway Enhanced Descending Inhibitory Pain Pathways Reuptake->Descending_Pathway SNRIs Duloxetine SNRI_Reuptake Serotonin & Norepinephrine Reuptake Transporters SNRIs->SNRI_Reuptake Inhibits SNRI_Reuptake->Descending_Pathway Gabapentinoids Gabapentin Calcium_Channel α2δ-1 subunit of Voltage-Gated Ca2+ Channels Gabapentinoids->Calcium_Channel Binds to Neurotransmitter_Release Reduced Neurotransmitter Release Calcium_Channel->Neurotransmitter_Release Analgesia Analgesia Descending_Pathway->Analgesia Neurotransmitter_Release->Analgesia

Caption: Mechanisms of Standard-of-Care Pain Medications.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a novel compound like this compound in a preclinical model of neuropathic pain.

Experimental_Workflow A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Baseline Behavioral Testing (e.g., von Frey, Plantar Test) A->B C Spinal Nerve Ligation (SNL) Surgery B->C D Post-Surgical Recovery & Pain Model Development C->D E Confirmation of Neuropathic Pain (Behavioral Testing) D->E F Randomization into Treatment Groups E->F G Drug Administration (this compound or Standard-of-Care) F->G H Post-Treatment Behavioral Testing (at defined time points) G->H I Data Analysis & Statistical Comparison H->I

Caption: Preclinical Neuropathic Pain Study Workflow.

Conclusion

This compound presents a novel mechanism of action for the treatment of neuropathic pain by targeting MARKs and modulating synaptic plasticity. Preclinical evidence suggests its potential as an analgesic. To fully assess its therapeutic promise relative to the current standard-of-care, further studies are warranted, including direct head-to-head comparative efficacy studies in various pain models and a thorough evaluation of its safety and pharmacokinetic profiles. The data presented in this guide serves as a foundational resource for researchers and drug development professionals in the pursuit of more effective therapies for neuropathic pain.

References

Evaluating the Therapeutic Potential of PCC0105003 in Neuropathic Pain: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the therapeutic index of the novel MARK inhibitor, PCC0105003, offers a promising new avenue for the treatment of neuropathic pain. This guide provides a comparative analysis of this compound against established neuropathic pain medications, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. This compound, a novel small molecule inhibitor of Microtubule Affinity-Regulating Kinases (MARKs), has emerged as a potential therapeutic agent. This comparison guide evaluates the therapeutic index of this compound in relation to other commonly prescribed compounds for neuropathic pain, providing a comprehensive overview for the scientific community.

Mechanism of Action: A Novel Approach

This compound exerts its analgesic effects by targeting MARKs, a family of kinases involved in microtubule dynamics and neuronal plasticity. In preclinical models of neuropathic pain, the expression and activity of MARKs are upregulated. By inhibiting these kinases, this compound is believed to modulate neuronal signaling pathways that contribute to the development and maintenance of chronic pain states. This mechanism of action represents a departure from that of many existing neuropathic pain drugs, which primarily target ion channels or neurotransmitter reuptake.

Comparative Therapeutic Index

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety. While specific LD50 (lethal dose, 50%) and ED50 (effective dose, 50%) values for this compound are not yet publicly available, this guide compiles available preclinical data for established neuropathic pain medications to provide a benchmark for future evaluation.

CompoundTherapeutic ClassTypical Therapeutic RangeNotes on Toxicity
This compound MARK InhibitorEfficacy demonstrated in preclinical models of neuropathic pain.Specific toxicity data pending further studies.
Gabapentin AnticonvulsantMost epileptic patients respond to trough concentrations of 2 to 20 mcg/mL.[1]Generally considered to have a wide therapeutic index.[2]
Amitriptyline (B1667244) Tricyclic AntidepressantOptimal response is often seen with combined serum levels of amitriptyline and its metabolite nortriptyline (B1679971) between 80 and 200 ng/mL.[3][4]Has a narrow therapeutic index, with a risk of toxicity at combined levels above 500 ng/mL.[3][4][5]
Pregabalin AnticonvulsantEffective in reducing neuropathic pain at doses of 150–600 mg/day.[6]Considered to have a wide therapeutic index.[7]
Duloxetine Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)A therapeutic reference range of 20 to 120 ng/mL is suggested for antidepressant effects.[8] For neuropathic pain, doses of 60-120 mg daily have shown efficacy.[9]Efficacy in neuropathic pain models is observed at doses that do not cause neurologic deficits in the rotarod test.[10]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of preclinical findings, detailed experimental protocols are essential. The following are standard methodologies used to evaluate the efficacy of analgesic compounds in rodent models of neuropathic pain.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used surgical method to induce neuropathic pain in rodents.

Procedure:

  • Animals are anesthetized, and the common sciatic nerve is exposed at the mid-thigh level.

  • Proximal to the sciatic trifurcation, four loose ligatures are placed around the nerve at approximately 1 mm intervals.

  • The incision is then closed in layers.

  • Sham-operated animals undergo the same surgical procedure without nerve ligation.

This procedure leads to the development of behavioral signs of neuropathic pain, such as allodynia and hyperalgesia, within days of the surgery.

Behavioral Testing for Neuropathic Pain

This test assesses sensitivity to a non-painful mechanical stimulus.

Procedure:

  • Animals are placed in individual chambers on an elevated wire mesh floor and allowed to acclimate.

  • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • The filament is pressed until it bends, and the pressure is held for a few seconds.

  • A positive response is noted as a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.[11]

This test measures the response to a noxious pressure stimulus.

Procedure:

  • A device applies a linearly increasing mechanical force to the dorsal surface of the animal's paw.

  • The force at which the animal withdraws its paw is recorded as the pain threshold.

  • A cut-off pressure is set to prevent tissue damage.

This test evaluates the response to a noxious thermal stimulus.

Procedure:

  • The animal is placed on a metal surface maintained at a constant temperature (e.g., 52-55°C).[12]

  • The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded.

  • A cut-off time is employed to avoid tissue injury.

Signaling Pathways and Experimental Workflow

The development of novel analgesics like this compound is guided by a deep understanding of the underlying molecular pathways and a structured experimental approach.

experimental_workflow cluster_model Neuropathic Pain Model Induction cluster_assessment Behavioral Assessment cluster_treatment Compound Administration cluster_analysis Data Analysis cci_model Chronic Constriction Injury (CCI) von_frey Von Frey Test (Mechanical Allodynia) cci_model->von_frey Induces randall_selitto Randall-Selitto Test (Mechanical Hyperalgesia) cci_model->randall_selitto Induces hot_plate Hot Plate Test (Thermal Hyperalgesia) cci_model->hot_plate Induces This compound This compound von_frey->this compound comparators Comparator Compounds (Gabapentin, Amitriptyline, etc.) von_frey->comparators vehicle Vehicle Control von_frey->vehicle randall_selitto->this compound randall_selitto->comparators randall_selitto->vehicle hot_plate->this compound hot_plate->comparators hot_plate->vehicle ed50 ED50 Determination This compound->ed50 ld50 LD50 Determination This compound->ld50 comparators->ed50 comparators->ld50 vehicle->ed50 vehicle->ld50 ti Therapeutic Index Calculation (LD50 / ED50) ed50->ti ld50->ti

Experimental workflow for evaluating analgesic efficacy.

signaling_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects nerve_injury Nerve Injury inflammation Neuroinflammation nerve_injury->inflammation marks MARKs Activation inflammation->marks microtubule Microtubule Instability marks->microtubule This compound This compound This compound->marks Inhibits synaptic_plasticity Aberrant Synaptic Plasticity microtubule->synaptic_plasticity pain Neuropathic Pain synaptic_plasticity->pain

Proposed signaling pathway of this compound action.

Conclusion

This compound represents a promising therapeutic candidate for neuropathic pain with a novel mechanism of action targeting MARKs. While a definitive therapeutic index awaits further investigation, the compiled data on comparator compounds provides a valuable framework for its evaluation. The detailed experimental protocols outlined in this guide are intended to facilitate standardized and rigorous preclinical assessment. Future studies determining the precise ED50 and LD50 of this compound will be crucial in fully elucidating its safety and efficacy profile relative to existing therapies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.